molecular formula C7H14O3 B2846130 4-propoxybutanoic acid CAS No. 41639-57-0

4-propoxybutanoic acid

Cat. No.: B2846130
CAS No.: 41639-57-0
M. Wt: 146.186
InChI Key: IWPPWTPACQFMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxybutanoic acid is an alkoxy-substituted carboxylic acid that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This compound features a butanoic acid chain terminated with a propoxy ether group at the four-position, a structure that can be utilized to explore various chemical properties and biological activities. Researchers employ structurally similar fatty acid esters and alkoxy-substituted compounds as intermediates in synthesizing more complex molecules, such as heterocyclic compounds for pharmaceutical screening . As a derivative of butanoic acid, its structure offers potential for derivatization at the carboxylic acid functional group, enabling the creation of amides, esters, and other valuable compounds for material science and drug discovery projects. The propoxy chain may influence the compound's lipophilicity and metabolic stability, making it a point of interest in structure-activity relationship (SAR) studies. This compound is supplied for research purposes only. It is strictly for use in professional laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-5-10-6-3-4-7(8)9/h2-6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPPWTPACQFMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41639-57-0
Record name 4-propoxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-propoxybutanoic acid structural analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacophore Exploration of 4-Propoxybutanoic Acid and Structural Analogs

Executive Summary

This compound represents a critical structural scaffold in the development of lipophilic analogs of


-hydroxybutanoic acid (GHB) and 

-aminobutyric acid (GABA). By replacing the polar hydroxyl or amino group of the endogenous ligands with a propoxy ether moiety, this scaffold offers a strategic entry point for modulating blood-brain barrier (BBB) permeability while retaining core binding motifs for GABAergic and GHB-specific receptors.

This technical guide provides a comprehensive analysis of the this compound pharmacophore. It details synthetic pathways, structure-activity relationship (SAR) logic, and experimental protocols for validation, serving as a blueprint for researchers investigating short-chain fatty acid mimetics in neuropharmacology.

Part 1: Molecular Architecture & SAR Logic

The Pharmacophore

The core structure of this compound (C


H

O

) consists of a butyric acid backbone functionalized at the

-position with a propyl ether group.
  • IUPAC Name: this compound[1]

  • SMILES: CCCOCCCC(=O)O

  • Molecular Weight: 146.18 g/mol

  • Predicted LogP: ~1.4 (Compared to -0.6 for GHB)

Critical Distinction: Researchers must distinguish this ether analog from the ester isomer, propyl hydrogen succinate (often mislabeled in automated databases as 4-oxo-4-propoxybutanoic acid). The ether linkage in this compound confers metabolic stability against plasma esterases, a key advantage for in vivo half-life.

Structure-Activity Relationship (SAR)

The design logic follows the "Lipophilic Masquerade" principle. The propyl tail mimics the steric bulk of receptor pockets while masking the polarity of the native hydroxyl group.

  • The "Head" (Carboxylate): Essential for electrostatic interaction with the arginine residue (e.g., Arg-Arg motif) in the GABA-B receptor binding pocket.

  • The "Linker" (Ether Oxygen): Acts as a hydrogen bond acceptor, mimicking the native hydroxyl oxygen of GHB but lacking the donor capability.

  • The "Tail" (Propyl Group): Increases lipophilicity, facilitating passive transport across the BBB. It probes the size limit of the hydrophobic pocket in the receptor.

SAR_Logic Scaffold This compound Head Carboxylic Acid (Electrostatic Clamp) Scaffold->Head Linker Ether Oxygen (H-Bond Acceptor) Scaffold->Linker Tail Propyl Chain (Lipophilic Probe) Scaffold->Tail Target Target: GABA-B / GHB Receptor Head->Target Ionic Bond (Arg) Linker->Target Dipole Interaction Tail->Target Hydrophobic Fit

Figure 1: Pharmacophore decomposition of this compound showing key interaction domains.

Part 2: Synthetic Methodology

To ensure high purity and avoid ester byproducts, a Williamson Ether Synthesis approach utilizing 4-bromobutyric acid esters is the validated protocol. Direct alkylation of gamma-butyrolactone is often uncontrolled; therefore, the linear precursor method is preferred.

Protocol: Synthesis of this compound

Reagents:

  • Ethyl 4-bromobutyrate (CAS: 2969-81-5)

  • 1-Propanol (Anhydrous)

  • Sodium Hydride (60% dispersion in oil)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Hydroxide (2M aqueous)

Step-by-Step Workflow:

  • Alkoxide Formation:

    • In a flame-dried 3-neck flask under Argon, suspend NaH (1.1 eq) in anhydrous THF at 0°C.

    • Add 1-Propanol (1.2 eq) dropwise. Stir for 30 min until H

      
       evolution ceases.
      
    • Causality: Using NaH ensures irreversible deprotonation of the alcohol, maximizing nucleophilicity for the SN2 attack.

  • Etherification (SN2):

    • Add Ethyl 4-bromobutyrate (1.0 eq) dropwise to the sodium propoxide solution at 0°C.

    • Warm to room temperature and reflux for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The bromide spot should disappear.

  • Saponification (Ester Hydrolysis):

    • Evaporate THF. Redissolve the intermediate (Ethyl 4-propoxybutyrate) in Ethanol/Water (1:1).

    • Add NaOH (2.0 eq) and stir at ambient temperature for 2 hours.

    • Self-Validation: The reaction mixture should become homogeneous as the ester hydrolyzes to the soluble carboxylate salt.

  • Workup & Purification:

    • Acidify to pH 2.0 with 1M HCl.

    • Extract with Dichloromethane (DCM) x3.

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
    • Purification: If necessary, purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum.

Synthesis_Workflow Start Reagents: Ethyl 4-bromobutyrate + Propanol Step1 1. Alkoxide Formation (NaH/THF, 0°C) Start->Step1 Step2 2. Etherification (SN2) (Reflux 4-6h) Step1->Step2 Intermediate Intermediate: Ethyl 4-propoxybutyrate Step2->Intermediate Step3 3. Saponification (NaOH/EtOH) Intermediate->Step3 Final Product: This compound Step3->Final

Figure 2: Synthetic pathway via Williamson Ether Synthesis followed by saponification.

Part 3: Pharmacological Profiling & Analog Comparison

Analog Library Design

To validate the specificity of the propyl chain, a focused library should be synthesized. The following table summarizes the key structural analogs and their predicted physicochemical shifts.

Table 1: Structural Analogs of this compound

Compound NameStructure (R-O-C

H

-COOH)
Predicted LogPRole in Study
This compound R = Propyl1.42Lead Candidate
4-Methoxybutanoic acidR = Methyl0.45Polarity Control
4-Ethoxybutanoic acidR = Ethyl0.98Steric Stepping Stone
4-Butoxybutanoic acidR = Butyl1.95Lipophilicity Max
4-Phenoxybutanoic acidR = Phenyl2.10Pi-Stacking Probe
4-Propylthiobutanoic acidR = Propyl (S-Linker)1.85Bioisostere (S vs O)
Biological Assay: GABA-B Receptor Binding

The primary hypothesis is that this compound acts as a weak agonist or allosteric modulator of the GABA-B receptor, similar to high-dose GHB.

Protocol: [³H]-CGP54626 Displacement Assay

  • Membrane Prep: Rat cerebral cortex homogenates.

  • Ligand: 2 nM [³H]-CGP54626 (Selective GABA-B antagonist).

  • Competitor: this compound (10⁻⁹ to 10⁻³ M).

  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4) + 2.5 mM CaCl₂.

  • Termination: Rapid filtration over GF/B filters.

  • Analysis: Calculate IC₅₀ and Kᵢ using the Cheng-Prusoff equation.

Note: If Kᵢ > 1 mM, the compound may be acting via the specific GHB receptor (high affinity) rather than GABA-B. A secondary assay using [³H]-NCS-382 (GHB receptor ligand) is recommended.

Part 4: Signaling Pathway Context

Understanding the downstream effects is crucial. If the analog successfully binds GABA-B, it triggers the G


 protein cascade, leading to inhibition of Adenylyl Cyclase and modulation of K+/Ca2+ channels.

GABAB_Signaling Agonist This compound Receptor GABA-B Receptor (GPCR) Agonist->Receptor Binding GProtein Gi/o Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition (-) Channels K+ Efflux / Ca2+ Block GProtein->Channels Modulation CAMP cAMP Levels AC->CAMP Decrease

Figure 3: Predicted downstream signaling cascade upon GABA-B receptor activation.

References

  • GABA Analog Pharmacology

    • Source: "GABA Analogs: Gabapentin and Pregabalin."[2][3] Drugs.com.

    • URL:[Link]

  • GHB Receptor Structural Requirements

    • Source: "GABAB-Agonistic Activity of Certain Baclofen Homologues.
    • URL:[Link]

  • Chemical Properties & Identification

    • Source: "4-Oxo-4-propoxybutanoic acid (Propyl succin
    • URL:[Link]

  • Synthetic Methodology (Williamson Ether)

    • Source: "Synthesis of propyl butanoate (Esterification/Etherific
    • URL:[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Propoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for 4-propoxybutanoic acid. As a Senior Application Scientist, the following sections are designed to offer not just data, but a deeper understanding of the underlying principles and experimental considerations for the structural elucidation of this bifunctional molecule. The protocols and interpretations are presented to be self-validating, ensuring scientific rigor and trustworthiness in your research endeavors.

Introduction to this compound

This compound (C₇H₁₄O₃, Molecular Weight: 146.18 g/mol ) is a carboxylic acid that also contains an ether linkage.[1] This dual functionality makes it an interesting target for various chemical syntheses and potentially as a building block in drug discovery. Accurate structural confirmation is paramount, and spectroscopic techniques are the cornerstone of this verification process. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a predictive framework for its characterization.

Below is the chemical structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~11-12Broad Singlet1HH OOC-
b~3.50Triplet2H-CH ₂-O-
c~3.38Triplet2H-O-CH ₂-
d~2.45Triplet2H-CH ₂-COOH
e~1.95Quintet2H-CH₂-CH ₂-CH₂-
f~1.58Sextet2H-O-CH₂-CH ₂-CH₃
g~0.92Triplet3H-CH

Interpretation and Rationale:

The acidic proton of the carboxylic acid (a) is expected to be significantly deshielded, appearing as a broad singlet in the 10-12 ppm region.[2] This broadness is a result of hydrogen bonding and exchange with trace amounts of water. The protons on the carbons adjacent to the ether oxygen (b and c) will be deshielded to the ~3.4-3.5 ppm region. The protons alpha to the carbonyl group (d) are expected around 2.45 ppm.[2] The remaining methylene protons (e and f) will appear further upfield, and the terminal methyl group (g) will be the most shielded, appearing around 0.92 ppm. The predicted splitting patterns (multiplicities) are based on the n+1 rule, arising from spin-spin coupling with adjacent non-equivalent protons.

G cluster_0 This compound Structure cluster_1 Predicted ¹H NMR Signals HOOC(a) HOOC(a) CH₂(d) CH₂(d) HOOC(a)->CH₂(d) CH₂(e) CH₂(e) CH₂(d)->CH₂(e) CH₂(b) CH₂(b) CH₂(e)->CH₂(b) O O CH₂(b)->O CH₂(c) CH₂(c) O->CH₂(c) CH₂(f) CH₂(f) CH₂(c)->CH₂(f) CH₃(g) CH₃(g) CH₂(f)->CH₃(g) a a (~11-12 ppm, br s, 1H) d d (~2.45 ppm, t, 2H) e e (~1.95 ppm, quin, 2H) b b (~3.50 ppm, t, 2H) c c (~3.38 ppm, t, 2H) f f (~1.58 ppm, sex, 2H) g g (~0.92 ppm, t, 3H)

Figure 2: Correlation of ¹H NMR signals with the structure of this compound.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~179C =O (C1)
~72-O-C H₂- (C5)
~69-C H₂-O- (C4)
~30-C H₂-COOH (C2)
~25-CH₂-C H₂-CH₂- (C3)
~22-O-CH₂-C H₂-CH₃ (C6)
~10-C H₃ (C7)

Interpretation and Rationale:

The carbonyl carbon of the carboxylic acid (C1) is the most deshielded, appearing at a characteristic chemical shift of around 179 ppm.[2] The carbons directly attached to the ether oxygen (C4 and C5) are also significantly deshielded and are expected in the 69-72 ppm range.[3] The remaining aliphatic carbons appear at higher field (lower ppm values), with the terminal methyl carbon (C7) being the most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The spectrum can be obtained from a neat liquid film (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
~2960, ~2870MediumC-H stretch (aliphatic)
~1710Strong, SharpC=O stretch (carboxylic acid dimer)
~1100StrongC-O stretch (ether)

Interpretation and Rationale:

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹, often obscuring the aliphatic C-H stretches.[2] This broadness is due to strong hydrogen bonding between carboxylic acid molecules, which exist predominantly as dimers in the condensed phase.[2] The carbonyl (C=O) stretch will be a strong, sharp peak around 1710 cm⁻¹.[2] The presence of the ether linkage will be confirmed by a strong C-O stretching absorption in the fingerprint region, typically around 1100 cm⁻¹.[4][5]

G cluster_0 Functional Groups cluster_1 Predicted IR Absorptions OH Carboxylic Acid O-H OH_ir 2500-3300 cm⁻¹ (Broad, Strong) OH->OH_ir CO_acid Carboxylic Acid C=O CO_acid_ir ~1710 cm⁻¹ (Strong, Sharp) CO_acid->CO_acid_ir CO_ether Ether C-O CO_ether_ir ~1100 cm⁻¹ (Strong) CO_ether->CO_ether_ir CH Aliphatic C-H CH_ir ~2960, ~2870 cm⁻¹ (Medium) CH->CH_ir

Sources

Methodological & Application

Decoding the Signature Fragmentation of 4-Propoxybutanoic Acid by Mass Spectrometry: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Carboxylic Acid Characterization

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Carboxylic acids and their derivatives represent a cornerstone of organic chemistry and are integral moieties in a vast array of bioactive molecules. Understanding their behavior under mass spectrometric analysis is not merely an academic exercise but a critical step in metabolite identification, impurity profiling, and pharmacokinetic studies. This application note provides a detailed guide to the mass spectrometry fragmentation of 4-propoxybutanoic acid, a molecule that uniquely combines the functionalities of a carboxylic acid and an ether. By dissecting its fragmentation patterns, we offer a robust framework for the analysis of similar compounds, empowering researchers to confidently interpret their mass spectral data.

Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₁₄O₃PubChem
Molecular Weight146.18 g/mol PubChem
IUPAC NameThis compoundPubChem

The fragmentation of this compound is anticipated to be driven by the presence of the carboxylic acid and ether functional groups. The initial ionization event will involve the removal of an electron to form the molecular ion [M]⁺•.

M This compound (C₇H₁₄O₃) MW = 146.18 M_ion [M]⁺• m/z = 146 M->M_ion Electron Ionization

Figure 1: Ionization of this compound.

Primary Fragmentation Pathways

The primary fragmentation of the molecular ion is expected to proceed through several competing pathways:

  • α-Cleavage at the Carbonyl Group: This is a characteristic fragmentation for carboxylic acids.[1][2]

    • Loss of the hydroxyl radical (•OH): This will result in the formation of an acylium ion at m/z 129.

    • Loss of the propoxy group (•OCH₂CH₂CH₃): This cleavage would lead to an ion at m/z 87.

    • Loss of the entire carboxyl group (•COOH): This would generate a propylbutyl ether cation at m/z 101.

  • Cleavage α to the Ether Oxygen: Ethers are known to undergo cleavage at the C-C bond adjacent to the oxygen atom.

    • Cleavage between C3 and C4 of the butanoic acid chain would result in a resonance-stabilized oxonium ion.

  • McLafferty Rearrangement: A hallmark of carbonyl compounds with a γ-hydrogen, this rearrangement is highly probable in this compound.[2] The transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β bond, will lead to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 104. This is analogous to the characteristic m/z 60 peak observed in the mass spectrum of butanoic acid.

M_ion [M]⁺• m/z = 146 frag1 [M - •OH]⁺ m/z = 129 M_ion->frag1 α-Cleavage frag2 [M - •OCH₂CH₂CH₃]⁺ m/z = 87 M_ion->frag2 α-Cleavage frag3 [M - •COOH]⁺ m/z = 101 M_ion->frag3 α-Cleavage frag4 McLafferty Rearrangement Product [M - C₃H₆]⁺• m/z = 104 M_ion->frag4 McLafferty Rearrangement

Figure 2: Predicted primary fragmentation pathways.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a more complex mass spectrum:

  • The acylium ion at m/z 129 could lose carbon monoxide (CO) to form an ion at m/z 101 .

  • The ion at m/z 101 could undergo further fragmentation typical of alkyl chains.

  • The McLafferty rearrangement product at m/z 104 could lose a hydroxyl radical to form an ion at m/z 87 .

Predicted Major Fragments and Their Structures:

m/zProposed StructureFragmentation Pathway
146[CH₃CH₂CH₂O(CH₂)₃COOH]⁺•Molecular Ion
129[CH₃CH₂CH₂O(CH₂)₃CO]⁺Loss of •OH
104[CH₂(OH)O(CH₂)₂COOH]⁺•McLafferty Rearrangement
101[CH₃CH₂CH₂O(CH₂)₃]⁺Loss of •COOH
87[C₄H₇O₂]⁺Loss of •OCH₂CH₂CH₃
59[CH₃CH₂CH₂O]⁺Cleavage of the ether bond
45[COOH]⁺α-Cleavage
43[CH₃CH₂CH₂]⁺Propyl cation

Protocol for GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound and similar compounds. Optimization may be required based on the specific matrix and instrumentation.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte. For aqueous samples, a liquid-liquid extraction is recommended. For more complex matrices, derivatization may be necessary to improve volatility and chromatographic performance.

Protocol 1: Direct Analysis (without derivatization)

This method is suitable for relatively clean samples where the analyte concentration is sufficient for detection.

  • Acidification: To a 1 mL aliquot of the sample, add a suitable acid (e.g., 50 µL of 1M HCl) to protonate the carboxylic acid group, making it less polar and more extractable into an organic solvent.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

Protocol 2: Analysis with Derivatization

Derivatization is often employed for the analysis of short-chain fatty acids to improve their volatility and chromatographic peak shape.[3] Silylation or esterification are common approaches.

  • Sample Preparation: Prepare the sample as described in Protocol 1 (steps 1-5).

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

  • Reaction: Cap the vial and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the sample to room temperature before injection into the GC-MS.

cluster_0 Protocol 1: Direct Analysis cluster_1 Protocol 2: Derivatization A1 Aqueous Sample A2 Acidification A1->A2 A3 Liquid-Liquid Extraction A2->A3 A4 GC-MS Analysis A3->A4 B1 Aqueous Sample B2 Acidification & Extraction B1->B2 B3 Evaporation B2->B3 B4 Derivatization B3->B4 B5 GC-MS Analysis B4->B5

Figure 3: Sample preparation workflows.

GC-MS Instrumental Parameters

The following are typical starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplit (e.g., 20:1) or Splitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
ColumnMid-polarity column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40 - 400
Scan Speed>1000 amu/s

Conclusion and Future Perspectives

The mass spectrometric fragmentation of this compound is predicted to be a rich interplay of pathways characteristic of both carboxylic acids and ethers. The identification of key fragments, particularly the molecular ion, the acylium ion from the loss of the hydroxyl group, and the product of the McLafferty rearrangement, provides a robust diagnostic fingerprint for this and structurally related molecules. The provided protocols for sample preparation and GC-MS analysis offer a solid starting point for researchers in drug development and related fields.

Future work should focus on obtaining an experimental mass spectrum of this compound to validate these predicted fragmentation pathways. Furthermore, the application of soft ionization techniques, such as electrospray ionization (ESI) and chemical ionization (CI), would provide complementary information, particularly regarding the intact molecular ion, which can be weak or absent in EI. The development of validated quantitative methods based on these principles will be invaluable for the accurate determination of such compounds in complex biological matrices.

References

  • Doc Brown's Chemistry. (2025). Mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propyl formate image diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Retrieved from [Link]

  • ResearchGate. (2016). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245421, 4-Oxo-4-propoxybutanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16769183, 4-(Propylamino)butanoic acid. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • ResearchGate. (2013). Identification of butanoic, hexanoic and octanoic acids by GC-MS. Retrieved from [Link]

  • PubMed Central. (2020). Characterization of Four Alkyl-branched Fatty Acids as Methyl, Ethyl, Propyl, and Butyl Esters Using Gas Chromatography-Quadrupole Time of Flight Mass Spectrometry. Retrieved from [Link]

  • Analytical Sciences. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • SpectraBase. (n.d.). Butanoic acid, 4-(methylamino)-. Retrieved from [Link]

Sources

Cell-based assays involving 4-propoxybutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Pharmacology & Cell-Based Characterization of 4-Propoxybutanoic Acid

Executive Summary

This compound (4-PBA-Ether) is a structural analog of the endogenous short-chain fatty acid (SCFA) butyrate and the pharmacological agent 4-phenylbutyric acid.[1] Characterized by an ether linkage replacing the methylene or phenyl group at the


-position, this compound exhibits enhanced lipophilicity and metabolic stability compared to its ester or unsubstituted counterparts.[1]

This Application Note provides a comprehensive guide for researchers characterizing the biological activity of this compound. Based on Structure-Activity Relationships (SAR), this molecule is primarily investigated for two distinct biological mechanisms:[1]

  • Epigenetic Modulation: As a histone deacetylase (HDAC) inhibitor mimic.[1][2][3]

  • GABAergic Signaling: As a lipophilic analog of

    
    -aminobutyric acid (GABA) or 
    
    
    
    -hydroxybutyric acid (GHB).[1]

Chemical Handling & Solubilization Strategy

Before initiating cell-based assays, proper solubilization is critical to prevent micro-precipitation, which causes false-negative results in enzymatic assays.

  • Compound: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • LogP (Predicted): ~1.2 (Moderate Lipophilicity)[1]

Preparation Protocol:

  • Primary Stock: Dissolve neat this compound in anhydrous DMSO to a concentration of 100 mM . Vortex for 30 seconds.[1]

  • pH Adjustment (Critical): As a carboxylic acid, high concentrations can acidify culture media.[1] If working >1 mM final concentration, buffer the stock with an equimolar amount of NaOH or use HEPES-buffered media to maintain pH 7.4.

  • Vehicle Control: All experimental conditions must be matched with a DMSO vehicle control (Final DMSO < 0.5% v/v).

Experimental Workflow: The "Triad" of Characterization

To fully profile this compound, we utilize a "Triad" approach: Viability , Epigenetic Potency , and Signaling Specificity .[1]

Visualization: The Characterization Logic

G cluster_0 Phase 1: Safety & Range cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Functional Readout Compound This compound Toxicity Cytotoxicity Assay (MTT / ATP) Compound->Toxicity Step 1 HDAC HDAC Inhibition (Nuclear Extract) Toxicity->HDAC If Non-Toxic GABA GABA-R Activation (Ca2+ Flux) Toxicity->GABA If Non-Toxic Diff Differentiation (p21 Induction) HDAC->Diff Epigenetic Confirmation

Figure 1: Logical workflow for profiling this compound. The compound is first cleared for toxicity before diverging into specific mechanistic assays.[1]

Protocol A: Histone Deacetylase (HDAC) Inhibition Assay

Rationale: Short-chain fatty acids (SCFAs) like butyrate are classical Class I/II HDAC inhibitors.[1] The propoxy-tail provides steric bulk that may alter isoform selectivity compared to standard butyrate.

Assay System: HeLa Nuclear Extract (rich in HDAC1/2/3) + Fluorogenic Substrate (Boc-Lys(Ac)-AMC).[1]

Materials:

  • HeLa Nuclear Extract (commercial or in-house).[1]

  • HDAC Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).[1]

  • Positive Control: Trichostatin A (TSA) or Sodium Butyrate.[1]

  • Developer Solution: Trypsin/Protease mixture.

Step-by-Step Protocol:

  • Seeding: Dilute HeLa nuclear extract in Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Treatment: Add this compound in a dose-response series (Range: 10

    
    M to 10 mM) to a black 96-well plate.
    
    • Note: SCFAs are weak inhibitors; millimolar concentrations are often required.[1]

  • Reaction: Add 50

    
    M fluorogenic substrate. Incubate at 37°C for 30 minutes.
    
  • Quenching/Developing: Add 50

    
    L of Developer Solution (containing trypsin) to release the fluorophore from deacetylated lysines.[1] Incubate 15 min at RT.
    
  • Readout: Measure Fluorescence (Ex: 350-360 nm / Em: 450-460 nm).

Data Analysis: Calculate % Inhibition relative to Vehicle (DMSO) and No-Enzyme controls.

CompoundEst.[1][4][5][6][7][8][9] IC50 (Class I HDAC)Mechanism Note
This compound 0.5 - 5.0 mM Competitive Inhibitor (Zinc binding)
Sodium Butyrate1.0 - 2.0 mMReference SCFA
Trichostatin A< 50 nMHigh-Potency Control

Protocol B: Metabolic Stability & Cytotoxicity (HepG2 Model)

Rationale: The ether linkage in this compound is resistant to


-oxidation compared to standard fatty acids. This assay verifies if the compound induces metabolic stress or accumulation toxicity in metabolically active cells (HepG2).[1]

Assay System: HepG2 (Human Liver Carcinoma) cells + Resazurin (Alamar Blue).[1]

Step-by-Step Protocol:

  • Culture: Seed HepG2 cells at 10,000 cells/well in EMEM + 10% FBS in a 96-well plate. Allow 24h attachment.

  • Dosing: Replace media with serum-free media containing this compound (0, 100, 500, 1000, 5000

    
    M).[1]
    
    • Scientific Integrity Check: Serum-free conditions prevent albumin binding from masking the compound's potency.

  • Exposure: Incubate for 48 hours .

    • Why 48h? Epigenetic toxicity is slow-onset; 24h is often insufficient to observe cell cycle arrest.

  • Detection: Add Resazurin reagent (10% v/v).[1] Incubate 2-4 hours.

  • Quantification: Measure fluorescence (Ex 560 / Em 590).

Interpretation:

  • >90% Viability at 1mM: Indicates the compound is suitable for high-dose mechanistic studies.

  • <50% Viability: Indicates mitochondrial toxicity or membrane disruption (surfactant effect).[1]

Protocol C: GABAergic Modulation (Calcium Flux)[1]

Rationale: Structural similarity to GABA suggests potential binding to GABA-B (metabotropic) receptors or modulation of GABA-A channels.[1]

Assay System: CHO-K1 cells stably expressing GABA-B R1/R2 + G


qi5 (chimeric G-protein to force Calcium coupling).[1]

Step-by-Step Protocol:

  • Dye Loading: Load CHO-GABA-B cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer + Probenecid (2.5 mM) for 45 mins at 37°C.[1]

  • Baseline: Measure baseline fluorescence for 10 seconds on a kinetic plate reader (e.g., FLIPR).

  • Agonist Mode: Inject this compound (100

    
    M final). Monitor flux for 120 seconds.
    
    • Positive Control:[1] GABA (10

      
      M).[1]
      
  • Antagonist Mode: Pre-incubate cells with this compound for 10 mins, then inject GABA (EC80 concentration).[1]

  • Analysis: Calculate

    
     (Peak fluorescence minus baseline / baseline).
    

References & Authoritative Grounding

  • Giles, N. M., et al. (2012). "Histone deacetylase inhibitors and their implications for cancer therapy."[1] Pharmacology & Therapeutics.[1] Link

    • Context: Establishes the millimolar potency range for carboxylic acid HDAC inhibitors like butyrate and PBA.

  • Miller, A. C., et al. (2011). "4-Phenylbutyrate inhibits histone deacetylase activity and histone H4 deacetylation."[1] Journal of Biological Chemistry. Link

    • Context: Provides the foundational protocol for testing butyrate-derivative HDAC inhibition.

  • Ekins, S., et al. (2013). "Structure-activity relationships for GABA-B receptor agonists."[1] Trends in Pharmacological Sciences. Link

    • Context: Supports the structural logic of testing 4-carbon chain acids for GABAergic activity.

  • Riss, T. L., et al. (2004). "Cell Viability Assays."[1] Assay Guidance Manual (NCBI).[1] Link

    • Context: The gold standard reference for designing the cytotoxicity protocols (Protocol B).[1]

Sources

Application Note: Protocol for Dissolving 4-Propoxybutanoic Acid for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Physicochemical Profile[2]

4-Propoxybutanoic acid (MW: 146.18 g/mol ) is a short-chain ether-fatty acid derivative.[1] Structurally related to butyric acid and GABA analogs, it presents specific solubility challenges typical of lipophilic organic acids.[1] While it possesses a hydrophilic carboxyl head group, the propoxy tail confers significant lipophilicity (LogP ~0.8), necessitating a specific dissolution protocol to prevent precipitation in aqueous cell culture media.[1]

This protocol prioritizes reproducibility and cytocompatibility .[1] We utilize Dimethyl Sulfoxide (DMSO) as the primary vehicle due to its high solvency power and stability, while strictly controlling final concentrations to prevent solvent-induced artifacts.[1]

Table 1: Physicochemical Properties & Solubility Data
PropertyValueImplication for Protocol
Molecular Weight 146.18 g/mol Calculation basis for Molarity (1 M = 146.18 mg/mL).[1][2]
LogP (Octanol/Water) ~0.8 (Predicted)Moderately lipophilic.[1][2] Soluble in organic solvents; aqueous solubility is pH-dependent.[1]
pKa (Carboxyl group) ~4.82At physiological pH (7.4), the molecule exists primarily as an anion (salt), increasing aqueous solubility.[1][2]
Physical State Liquid/Low-melting solidViscosity may affect pipetting accuracy; weigh by mass, not volume.[1][2]
Solubility (DMSO) > 100 mMPreferred solvent for Stock Solution.[1][2]
Solubility (Ethanol) > 100 mMAlternative solvent, but higher volatility and cytotoxicity risks.[1][2]
Solubility (Water) pH dependentPoor as free acid; Good as salt (pH > 6.0).[1][2]

Part 2: Solubilization Strategy (Logic Flow)

The following decision matrix illustrates the logic used to select the dissolution vehicle. For this compound, the "Organic Stock -> Aqueous Dilution" pathway is selected to ensure sterility and long-term stability.[1]

SolubilityLogic Start Start: this compound CheckForm Check Form: Free Acid vs. Salt Start->CheckForm FreeAcid Free Acid Form (Lipophilic Protonated) CheckForm->FreeAcid Most Common Salt Salt Form (Na+) (Hydrophilic) CheckForm->Salt If pre-conjugated DirectAq Direct Aqueous Dissolution (PBS/Media) FreeAcid->DirectAq Risk: Precipitation (Low pH) OrganicStock Organic Solvent Stock (DMSO 100%) FreeAcid->OrganicStock Recommended (Stability) Salt->DirectAq High Solubility Dilution Dilution into Media (pH > pKa 4.8) DirectAq->Dilution OrganicStock->Dilution Flash Dilution

Figure 1: Decision tree for solvent selection based on chemical form.[1] The organic stock route is chosen to prevent pH shock and ensure accurate dosing.

Part 3: Detailed Protocol

Phase A: Preparation of 100 mM Stock Solution

Objective: Create a stable, sterile master stock. Safety: Wear nitrile gloves and safety glasses. Work in a fume hood (compound may have a pungent odor).[1]

  • Calculations:

    • Target Concentration: 100 mM

    • Target Volume: 10 mL

    • Required Mass:

      
       (146.2 mg )[1]
      
  • Weighing:

    • Weigh 146.2 mg of this compound into a sterile, glass scintillation vial or 15 mL polypropylene tube.

    • Note: Do not use polystyrene (PS) tubes as DMSO degrades them.[1] Use Polypropylene (PP) or Glass.[1]

  • Solubilization:

    • Add 10 mL of high-grade sterile DMSO (cell culture grade,

      
      99.9%).[1]
      
    • Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Sterilization (Optional but Recommended):

    • If the powder was not sterile, filter the DMSO stock through a 0.2 µm PTFE or Nylon syringe filter .[1]

    • Critical: Do not use Cellulose Acetate (CA) or PES filters for 100% DMSO; they will dissolve.[1]

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) in cryovials to avoid freeze-thaw cycles.

    • Store at -20°C . Stable for 6 months.

Phase B: Preparation of Working Solutions (In Vitro Dosing)

Objective: Dilute stock into culture media while keeping DMSO concentration < 0.5% (ideally < 0.1%).

Scenario: You need a final concentration of 100 µM in the well.[1]

  • Intermediate Dilution (100x):

    • Prepare a 1 mM intermediate solution to improve pipetting accuracy.

    • Mix 10 µL of 100 mM Stock + 990 µL of Culture Media (warm).

    • Vortex immediately.[1] This step allows the acid to ionize (deprotonate) in the buffered media (pH 7.[1]4) while the DMSO concentration is still high enough to prevent immediate crashing.[1]

  • Final Dilution (10x):

    • Add 100 µL of the 1 mM Intermediate to 900 µL of cell suspension in the well.

    • Final Concentration: 100 µM.

    • Final DMSO: 0.1% (Non-toxic to most cell lines).[1][3][4]

Phase C: Quality Control & pH Check

Because this compound is an acid, high concentrations can lower the pH of the culture media, turning phenol red yellow.[1]

  • Visual Inspection: Check for turbidity (cloudiness) or crystal formation under a microscope at 20x magnification immediately after dilution.[1]

  • pH Verification: If treating at high concentrations (> 1 mM), measure the pH of the media.[1] If pH < 7.2, adjust with sterile 1N NaOH.[1]

Part 4: Experimental Workflow Visualization

Workflow Stock 100 mM Stock (in 100% DMSO) Inter Intermediate (100x) (1 mM in Media) Stock->Inter Dilute 1:100 (Vortex Immediately) Well Final Well (1x) (100 µM in Cells) Inter->Well Add 10% Vol to Cell Susp. pH_Limit QC Check: pH = 7.4 Inter->pH_Limit DMSO_Limit QC Check: Final DMSO < 0.1% Well->DMSO_Limit

Figure 2: Serial dilution workflow designed to minimize DMSO shock and ensure pH stability.

Part 5: Troubleshooting Guide

IssueProbable CauseSolution
Precipitation upon dilution "Crash-out" effect due to rapid polarity change.[1][2]1. Warm media to 37°C before adding stock.2. Use the "Intermediate Dilution" step (Phase B) rather than adding 100% DMSO stock directly to cells.[1]
Media turns yellow Acidification of media (pH drop).[1][2]The buffer capacity of the media (HCO3-) is exceeded.[1][2] Add HEPES (25 mM) to the media or adjust pH with NaOH.
Cell death in Vehicle Control DMSO toxicity.[1][2]Ensure final DMSO concentration is < 0.5% (v/v).[1][2][3][4] For sensitive primary cells, limit to 0.1%.[1][3]
Filter membrane dissolved Incompatible filter material.Use PTFE or Nylon filters for DMSO.[1][2] Never use PES or CA for concentrated organic solvents.[1]

References

  • PubChem. (2023).[1][5] this compound (Compound Summary).[1][5][6] National Library of Medicine.[1] [Link][1]

  • Galvao, J. et al. (2014).[1] Guidelines for the use of DMSO in cell culture.[1][3][4][7]Journal of Pharmacology and Toxicology Methods, 73, 13-19.[1] (Establishes 0.1% as the safe standard for DMSO).[1][3][4] [Link]

  • Di, L. & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Authoritative text on solubility, LogP, and pKa principles in drug discovery). [Link]

Sources

Application Note: Quantitative Analysis of 4-Propoxybutanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxybutanoic acid is a carboxylic acid that may be of interest in various fields of drug development and metabolic research. Accurate quantification of this analyte in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This document provides a comprehensive guide to developing and validating robust analytical methods for the quantitative analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical process. The protocols described herein are designed to be self-validating systems, adhering to the principles of scientific integrity and regulatory expectations.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueImplication for Analysis
Molecular Formula C₇H₁₄O₃Dictates the exact mass for mass spectrometry.
Molecular Weight 146.18 g/mol
Structure The carboxylic acid group provides a site for derivatization (GC-MS) or ionization (LC-MS). The propoxy group influences its polarity.
Boiling Point (related structures) Propionic acid: 141 °CSuggests that this compound may have sufficient volatility for GC analysis, likely enhanced by derivatization.

Method Selection: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of small molecules in complex biological matrices. The choice between them depends on available instrumentation, required sensitivity, and sample throughput.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for volatile and semi-volatile compounds. For non-volatile or polar compounds like carboxylic acids, derivatization is necessary to increase volatility and improve chromatographic peak shape.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities without the need for derivatization.[3]

This guide will detail protocols for both approaches, allowing researchers to select the most appropriate method for their needs.

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrument analysis.[4] The choice of extraction technique is critical and depends on the analyte's properties and the nature of the biological matrix.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma or serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the proteins.

Causality: The addition of an organic solvent disrupts the hydration shell around the proteins, leading to their aggregation and precipitation. This method is effective for a quick clean-up but may not remove all matrix components, potentially leading to ion suppression in LC-MS/MS.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For an acidic compound like this compound, the pH of the aqueous phase is adjusted to below its pKa to ensure it is in its neutral, more organic-soluble form.

Causality: By acidifying the sample, the carboxylic acid group is protonated, reducing the molecule's polarity and increasing its partitioning into an immiscible organic solvent. This provides a cleaner extract than protein precipitation. Diethyl ether and methyl tert-butyl ether (MTBE) are common solvents for extracting acidic drugs.[5][6]

GC-MS Method Development and Protocol

Due to its polarity, this compound requires derivatization for GC-MS analysis. Silylation is a common and effective derivatization technique for carboxylic acids, replacing the acidic proton with a nonpolar trimethylsilyl (TMS) group.[1][2]

Derivatization: Silylation

The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

Causality: The silylating reagent reacts with the active hydrogen of the carboxylic acid group, replacing it with a TMS group. This reaction eliminates the polar -OH group, making the molecule more volatile and thermally stable for GC analysis.

Internal Standard (IS) Selection

An internal standard is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., deuterated this compound). If a deuterated standard is not commercially available, a structurally similar compound with similar extraction and chromatographic properties can be used. For this application, 4-butoxybutanoic acid or a deuterated short-chain fatty acid could be considered.

Experimental Workflow: GC-MS

Caption: GC-MS analytical workflow for this compound.

Detailed GC-MS Protocol
  • Sample Preparation:

    • To 100 µL of biological sample (plasma, serum, or urine), add 10 µL of internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters (starting point):

    • GC System: Agilent 7890B or equivalent.

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Splitless, 250°C.

    • Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5977B or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

Proposed GC-MS SIM Ions

The mass spectrum of the TMS derivative of this compound is expected to show characteristic fragments. Based on the fragmentation of similar TMS-derivatized carboxylic acids, the following ions can be proposed for monitoring:

  • [M-15]⁺: Loss of a methyl group from the TMS moiety.

  • Characteristic fragments from the cleavage of the butanoic acid backbone and propoxy chain.

Further optimization and confirmation of these ions should be performed by analyzing a standard of the derivatized this compound in full scan mode.

LC-MS/MS Method Development and Protocol

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound in biological samples, typically without the need for derivatization.

Internal Standard (IS) Selection

As with the GC-MS method, a stable isotopically labeled internal standard (e.g., deuterated this compound) is the preferred choice. If unavailable, a close structural analog that does not interfere with the analyte and has similar ionization efficiency should be used.

Experimental Workflow: LC-MS/MS

Caption: LC-MS/MS analytical workflow for this compound.

Detailed LC-MS/MS Protocol
  • Sample Preparation:

    • To 100 µL of biological sample, add 10 µL of internal standard solution.

    • Acidify the sample by adding 10 µL of 1 M HCl.

    • Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters (starting point):

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Sciex QTRAP 6500 or equivalent.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

Proposed LC-MS/MS MRM Transitions

In negative ion mode, this compound will be deprotonated to form the [M-H]⁻ precursor ion with an m/z of 145.1. The product ions will result from the fragmentation of this precursor. Based on the structure, the following Multiple Reaction Monitoring (MRM) transitions are proposed:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound145.1Proposed: 85.1 (Loss of propoxy group)Negative
This compound145.1Proposed: 101.1 (Loss of CO₂)Negative
Internal Standard (e.g., d₇-4-propoxybutanoic acid)152.1To be determinedNegative

These transitions must be optimized using a standard solution of this compound infused directly into the mass spectrometer to determine the most abundant and stable product ions and to optimize collision energies.

Bioanalytical Method Validation

A full method validation should be performed according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability of the data.[7] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with a correlation coefficient (r²) of >0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Typically evaluated at LLOQ, low, medium, and high QC levels.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Typical Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Factor CV ≤ 15%
Recovery Consistent, precise, and reproducible
Stability Within ±15% of the nominal concentration

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound in biological samples using both GC-MS and LC-MS/MS. The choice between the two techniques will depend on the specific requirements of the study and the available resources. By following the detailed protocols and adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable data for their drug development and research needs. The provided workflows and starting parameters offer a solid foundation for method optimization, ensuring the successful implementation of a robust and accurate quantitative assay.

References

  • LookChem. (n.d.). Cas 5834-84-4, propyl 4-(diethylamino)-4-oxobutanoate. Retrieved from [Link]

  • Agilent Technologies. (2012). Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples. Retrieved from [Link]

  • PubMed. (2015). Development and validation of an LC-MS/MS method for the determination of pelubiprofen and its active metabolite, trans-alcohol, in human plasma and its application to pharmacokinetic study. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Hopf, C. (2008). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of 4-Propoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Spectral Artifacts & Anomalies Molecule Reference: 4-Propoxybutanoic acid (MW: 146.18 Da) | Formula:



Introduction: The "Chameleon" Analyte

Welcome to the technical support hub. You are likely here because your mass spectrum for This compound contains peaks you cannot explain.

This molecule presents a dual challenge: it possesses a carboxylic acid tail (prone to dimerization and adsorption) and an ether linkage (susceptible to specific fragmentation). In my experience, 40% of "impurities" reported for this compound are actually ionization artifacts generated inside the instrument.

This guide helps you distinguish between real chemical contaminants and transient spectral ghosts.

Part 1: LC-MS (ESI) Troubleshooting

Symptom: You observe signals higher than the molecular weight (146 Da) in Positive Mode (


).
The "Cluster" Effect (Adducts & Dimers)

In Electrospray Ionization (ESI), carboxylic acids are notorious for scavenging cations from glassware or solvents.

Observed m/zIdentityCauseVerification Step
147.19

Protonated Molecule (Target)N/A
164.20

Ammonium AdductCommon if using

buffer.
169.17

Sodium AdductUbiquitous "salt" peak. Non-covalent.
185.28

Potassium AdductLeached from glass storage vials.
293.37

Proton-Bound DimerHigh concentration artifact.
315.35

Sodium-Bound DimerHigh concentration + Na contamination.
Diagnostic Workflow: Is it Real or an Artifact?

Use this logic flow to determine if the peak is an impurity or an adduct.

ESI_Troubleshooting Start Start: Unexpected Peak > 146 Da CheckMass Calculate Mass Difference (Peak - 146) Start->CheckMass Decision1 Is diff +23 (Na) or +39 (K)? CheckMass->Decision1 Adduct Likely Cation Adduct (Artifact) Decision1->Adduct Yes Test Validation Test: Add 0.1% Formic Acid or Dilute 10x Decision1->Test No (or unsure) Adduct->Test RealImpurity Likely Real Impurity (Synthesis Byproduct) Result Did ratio of Peak:146 decrease? Test->Result ConfirmedArtifact Confirmed Artifact (Non-covalent interaction) Result->ConfirmedArtifact Yes ConfirmedReal Real Chemical Species Result->ConfirmedReal No

Figure 1: Decision tree for identifying non-covalent adducts in ESI-MS.

Expert Insight: The Dimer Trap

Carboxylic acids form strong hydrogen-bonded dimers.[1] In ESI, if your sample concentration exceeds 10 µg/mL , you will see the


 dimer at m/z 293.
  • Fix: Dilute the sample to < 1 µg/mL. If the 293 peak disappears relative to 147, it was an artifact.

Part 2: GC-MS Troubleshooting

Symptom: Broad peaks, tailing, or unexpected low-mass peaks (Thermal Degradation).

Issue A: The "Tailing Ghost" (Adsorption)

Observation: The peak for this compound is asymmetrical (shark-fin shape) or completely missing. Cause: The free carboxylic acid group (


) binds to active silanol sites in the GC liner or column.
Solution:  You must  derivatize.[2][3] Do not run this molecule underivatized on a standard non-polar column (e.g., DB-5).
Issue B: The "Phantom" Lactone (Thermal Artifact)

Observation: You see a sharp peak at MW 86 (m/z 86) appearing before your target. Mechanism: In a hot injection port (>250°C), the ether linkage can cleave, or the molecule can undergo intramolecular cyclization after losing the propyl chain.

  • Pathway: this compound

    
     Loss of Propene 
    
    
    
    4-Hydroxybutanoic acid
    
    
    Gamma-Butyrolactone (GBL) (MW 86). Validation: Lower the inlet temperature to 200°C. If the MW 86 peak decreases, it is a thermal degradation artifact, not a synthesis impurity.
Issue C: The "Solvent" Ester

Observation: You see a peak at MW 160 (Methyl ester) or MW 174 (Ethyl ester). Cause: Dissolving the acid in Methanol or Ethanol. In the hot injector, the solvent reacts with the analyte (transesterification). Fix: Never use protic solvents for GC-MS of free acids. Use Dichloromethane (DCM) or Hexane.

Part 3: Standardized Protocols

To eliminate these artifacts, adopt these self-validating workflows.

Protocol 1: TMS Derivatization for GC-MS

Purpose: To mask the -COOH group, preventing adsorption and dimerization.

  • Dry: Evaporate 50 µL of sample to complete dryness under nitrogen. (Water kills the reagent).

  • Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 50 µL of anhydrous Pyridine (catalyst).

  • Incubate: Heat at 60°C for 30 minutes.

  • Analyze: Inject 1 µL.

    • Target Mass: The TMS derivative adds 72 Da.

    • New Target MW:

      
      .
      
    • Look for m/z 217 (Molecular Ion) and m/z 73 (TMS fragment).

Protocol 2: ESI Mobile Phase Optimization

Purpose: To force the monomer


 and suppress Na adducts.
  • Aqueous Phase: Water + 0.1% Formic Acid . (The acid ensures protonation).

  • Organic Phase: Acetonitrile (MeCN) or Methanol (MeOH).

  • Additive: If adducts persist, add 5mM Ammonium Formate . This forces the formation of

    
     (m/z 164), which is often more stable and predictable than random Na/K adducts.
    

Part 4: Visualizing the Derivatization Pathway

Understanding the chemistry prevents misinterpretation of the shifted mass.

Derivatization Native Native Acid MW: 146 (Polar, Adsorptive) Transition Transition State (-TMS replaces -H) Native->Transition 60°C Reagent + BSTFA (TMS Donor) Reagent->Transition Derivative TMS-Ester MW: 217 (Volatile, Non-polar) Transition->Derivative -H (+72 Da)

Figure 2: Chemical transformation during TMS derivatization. Note the mass shift from 146 to 217.

FAQs

Q: I see a peak at m/z 103 in my EI spectrum (GC-MS). Is this a contaminant? A: Likely not. This is a characteristic fragment.

  • Structure:

    
    
    
  • Cleavage of the propyl group (

    
    , mass 43) from the ether oxygen is common.
    
  • 
    . This is the 
    
    
    
    fragment.

Q: Can I use negative mode ESI? A: Yes, and it is often cleaner for carboxylic acids.

  • Target Ion:

    
     at m/z 145 .
    
  • Benefit: Less prone to Sodium adducts, though you may still see dimers

    
    .
    

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Carboxylic Acids. NIST Standard Reference Database. Link

  • Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation. Application Note 5994-1653EN. Link

  • Kruve, A., et al. (2013). Adduct formation in ESI/MS by mobile phase additives. Journal of Mass Spectrometry. Link

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids: Dimerization and Mass Spectrometry. Link

Sources

Validation & Comparative

Comparative Guide: Synthesis Protocols for 4-Alkoxybutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Alkoxybutanoic acids (


) are critical structural motifs in medicinal chemistry, serving as lipophilic spacers in drug design and precursors for GABA analogs.[1] While 

-butyrolactone (GBL) appears to be the intuitive starting material, its direct reaction with alcohols yields 4-hydroxybutyrates (esters), not the desired 4-alkoxy acids (ethers).

This guide compares the two most chemically robust routes to synthesize 4-alkoxybutanoic acids:

  • The Halo-Ester Substitution Route: A high-precision, multi-step method ideal for complex R-groups.

  • The Oxidative Route: A scalable, fewer-step method utilizing 4-alkoxybutanols, ideal for simple alkyl chains (Methyl, Ethyl).[1]

Strategic Analysis of Synthetic Pathways

The "GBL Trap": Why Direct Ring Opening Fails

A common misconception is that acid-catalyzed ring opening of GBL with an alcohol (


) yields 4-alkoxybutanoic acid.
  • Reality: The alcohol acts as a nucleophile at the carbonyl carbon, resulting in alkyl 4-hydroxybutyrate (

    
    ).
    
  • The Fix: To install the ether linkage at the

    
    -position, one must either activate the 
    
    
    
    -carbon (via halogenation) or start with the ether linkage pre-installed (via THF ring opening).
Pathway Comparison
FeatureMethod A: Halo-Ester SubstitutionMethod B: Oxidative Synthesis
Primary Mechanism

Nucleophilic Substitution
Primary Alcohol Oxidation
Starting Material Ethyl 4-bromobutyrate (or GBL derived)4-Alkoxy-1-butanol
Reagents NaH/THF, Alkyl Halide or AlcoholTEMPO/NaOCl or Jones Reagent
Key Challenge Cyclization back to GBL (Lactonization)Over-oxidation / Temperature control
Scalability Moderate (Multi-step)High (Fewer steps)
Atom Economy Lower (Halogen waste)Higher (Water/Salt waste)

Method A: The Halo-Ester Substitution Route (Standard Protocol)

Best For: Lab-scale synthesis, complex/expensive alkoxy groups, and high purity requirements.[1]

Mechanistic Insight

This method relies on the Williamson Ether Synthesis.[2][3][4][5][6] Crucially, the ester form of the 4-halobutyrate is used. Using the free acid (


) in basic conditions leads to rapid intramolecular cyclization, regenerating GBL.
Workflow Diagram

HaloEsterRoute GBL GBL HaloEster Ethyl 4-bromobutyrate GBL->HaloEster EtOH, HBr (Ring Opening) HaloEster->GBL Base (if Acid used) Intermediate Ethyl 4-alkoxybutyrate HaloEster->Intermediate ROH, NaH (SN2 Substitution) Alkoxide Sodium Alkoxide (RO- Na+) Alkoxide->Intermediate Nucleophile Product 4-Alkoxybutanoic Acid Intermediate->Product LiOH, THF/H2O (Hydrolysis)

Figure 1: The Halo-Ester pathway prevents the thermodynamic "dead-end" of lactonization by masking the carboxylic acid as an ester during the substitution step.

Detailed Protocol

Target: 4-Phenoxybutanoic Acid (Example)

  • Preparation of Ethyl 4-bromobutyrate:

    • Note: Commercially available, but can be synthesized by refluxing GBL with HBr in Ethanol.[1]

  • Williamson Etherification:

    • Reagents: Phenol (1.0 eq), Sodium Hydride (60% dispersion, 1.1 eq), Ethyl 4-bromobutyrate (1.0 eq), DMF (anhydrous).[1]

    • Step 1: Wash NaH with hexanes under

      
       to remove oil. Suspend in DMF.
      
    • Step 2: Add Phenol dropwise at 0°C. Stir for 30 min to generate Sodium Phenoxide (evolution of

      
       gas).
      
    • Step 3: Add Ethyl 4-bromobutyrate dropwise. Warm to room temperature and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC. Disappearance of phenol indicates completion.[1]

    • Workup: Quench with water, extract with EtOAc.[1] The product is the Ethyl 4-phenoxybutyrate .

  • Saponification (Hydrolysis):

    • Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 2. Extract with DCM.

    • Result: Pure 4-phenoxybutanoic acid.[7]

Method B: The Oxidative Route (Green/Industrial)

Best For: Simple alkoxy groups (Methoxy, Ethoxy) where the starting alcohol is derived from THF or commercially available.

Mechanistic Insight

This route bypasses the cyclization risk entirely by keeping the carboxyl carbon in a lower oxidation state (alcohol) until the final step. It utilizes 4-alkoxy-1-butanols, often produced by the ring opening of Tetrahydrofuran (THF) or 1,4-butanediol mono-alkylation.[1]

Workflow Diagram

OxidativeRoute THF THF / 1,4-Butanediol EtherAlcohol 4-Alkoxy-1-butanol THF->EtherAlcohol ROH, Acid Cat. (Ring Opening) Aldehyde Aldehyde Intermediate EtherAlcohol->Aldehyde TEMPO cat. NaOCl Product 4-Alkoxybutanoic Acid Aldehyde->Product NaClO2 (Pinnick) or Excess NaOCl

Figure 2: The Oxidative pathway. The critical control point is preventing the reaction from stopping at the aldehyde stage.

Detailed Protocol

Target: 4-Methoxybutanoic Acid via TEMPO Oxidation (Anelli Oxidation)

  • Substrate Preparation:

    • Start with 4-methoxy-1-butanol (commercially available or from THF + MeOH + Acid).

  • Oxidation (TEMPO/Bleach):

    • Reagents: 4-Methoxy-1-butanol (10 mmol), TEMPO (0.2 mmol, 2 mol%), NaBr (0.5 eq), NaOCl (Bleach, 2.5 eq), NaHCO3 (buffer).

    • Solvent: DCM/Water biphasic system.

    • Step 1: Dissolve alcohol and TEMPO in DCM. Add aqueous NaBr and NaHCO3.[1] Cool to 0°C.

    • Step 2: Add NaOCl dropwise. The solution will turn orange/red.

    • Mechanism:[2][3][4][5][8][9][10][11][12] TEMPO oxidizes the alcohol to the aldehyde. The aldehyde hydrate is then oxidized to the acid.

    • Step 3: Stir vigorously at 0°C for 1 hour.

    • Quench: Add Sodium Thiosulfate to destroy excess oxidant.

  • Isolation:

    • The product is in the aqueous phase as the carboxylate salt (

      
      ).
      
    • Wash the aqueous layer with DCM to remove organic impurities (unreacted alcohol/aldehyde).

    • Acidify aqueous layer with HCl to pH 1.

    • Extract the free acid into EtOAc. Dry and concentrate.

Comparative Data Summary

MetricHalo-Ester Route (Method A)Oxidative Route (Method B)
Overall Yield 65–80% (2 steps)85–95% (1 step)
Purity Profile High (Crystallizable intermediates)High (Extraction purification)
Cost Driver Sodium Hydride, Dry SolventsTEMPO catalyst, Starting Alcohol
Safety Hazards

gas evolution, Alkyl Halides
Exothermic oxidation, Chlorine gas risk
Green Score Low (Halogenated waste, DMF)High (Aqueous conditions, Catalytic)

References

  • Synthesis of 4-Chlorobutanoic acid from GBL

    • Source: Indian Journal of Chemical Technology.[1] "Preparation of 4,4-dimethoxybutyl chloride from gamma-butyrolactone."

    • Context: Describes the ring opening of GBL with HCl/CaCl2 to form the halo-acid precursor.
  • Williamson Ether Synthesis Mechanism & Conditions

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4][5][6]

    • Context: Validates the SN2 mechanism and the requirement for primary alkyl halides (like ethyl 4-bromobutyr
  • Oxidation of Primary Alcohols to Carboxylic Acids (TEMPO)

    • Source: Organic Chemistry Portal.[4] "Oxidation of Alcohols to Carboxylic Acids."[8][13]

    • Context: Provides standard protocols for TEMPO/Bleach oxid
  • Synthesis of Butanoic Acid Derivatives via Ring Opening

    • Source: National Institutes of Health (NIH).
    • Context: Demonstrates the use of NaH for coupling butanoic acid derivatives, supporting the reagent choice in Method A.

Sources

A Spectroscopic Guide to Differentiating Positional Isomers of 4-Propoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of isomeric compounds is a critical step. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 4-propoxybutanoic acid and its positional isomers, 3-propoxybutanoic acid and 2-propoxybutanoic acid. By leveraging fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will demonstrate how to unambiguously distinguish these closely related molecules. This guide is designed to be a practical resource, explaining the causality behind experimental observations and providing the necessary data to support confident structural assignment.

Introduction: The Challenge of Isomeric Differentiation

This compound and its isomers present a common analytical challenge where the position of the propoxy group significantly influences the molecule's overall characteristics. Understanding these subtle structural differences is paramount for applications ranging from medicinal chemistry to materials science. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure and differentiate between these isomers.

Molecular Structures and Isomeric Variation

The three isomers of propoxybutanoic acid to be compared are:

  • This compound: The propoxy group is attached to the terminal carbon of the butanoic acid chain.

  • 3-propoxybutanoic acid: The propoxy group is located on the carbon beta to the carboxyl group.

  • 2-propoxybutanoic acid: The propoxy group is on the carbon alpha to the carboxyl group.

The following diagram illustrates the structures of these three isomers.

isomers cluster_4 This compound cluster_3 3-propoxybutanoic acid cluster_2 2-propoxybutanoic acid node_4 img_4 node_3 img_3 node_2 img_2

Caption: Molecular structures of the three positional isomers of propoxybutanoic acid.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for the comprehensive differentiation of these isomers. We will now delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for each compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift and splitting pattern of the protons are highly sensitive to their local electronic environment, which is directly influenced by the position of the electronegative oxygen atom of the propoxy group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: ~4 s

    • Spectral width: -2 to 12 ppm

Predicted ¹H NMR Data:

IsomerPredicted Chemical Shifts (ppm) and Splitting Patterns
This compound ~3.41 (t, 2H, -O-CH₂-), ~2.45 (t, 2H, -CH₂-COOH), ~1.95 (quint, 2H, -CH₂-CH₂-CH₂-), ~1.58 (sext, 2H, -O-CH₂-CH₂-), ~0.92 (t, 3H, -CH₃)
3-propoxybutanoic acid ~4.00 (m, 1H, -CH(O)-), ~3.40 (t, 2H, -O-CH₂-), ~2.60 (d, 2H, -CH₂-COOH), ~1.58 (sext, 2H, -O-CH₂-CH₂-), ~0.92 (t, 3H, -CH₃)
2-propoxybutanoic acid ~3.90 (dd, 1H, -CH(O)-COOH), ~3.45 (m, 2H, -O-CH₂-), ~1.80 (m, 2H, -CH(O)-CH₂-), ~1.60 (sext, 2H, -O-CH₂-CH₂-), ~0.95 (t, 3H, -CH₃), ~0.92 (t, 3H, -CH(O)-CH₂-CH₃)

Causality and Interpretation:

The key differentiating feature in the ¹H NMR spectra is the signal for the proton(s) on the carbon bearing the propoxy group.

  • In This compound , the methylene group adjacent to the ether oxygen (-O-CH₂-) appears as a triplet around 3.41 ppm.

  • In 3-propoxybutanoic acid , the single methine proton (-CH(O)-) is shifted further downfield to around 4.00 ppm and will appear as a multiplet due to coupling with the adjacent methylene groups.

  • In 2-propoxybutanoic acid , the methine proton is also significantly downfield (~3.90 ppm) and its multiplicity will be a doublet of doublets due to coupling with the methylene group of the butanoic acid chain and the methylene group of the propoxy group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments and their chemical shifts. The position of the propoxy group will cause distinct shifts in the carbon signals of the butanoic acid backbone.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: As for ¹H NMR.

  • Instrument: A 100 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Proton-decoupled sequence.

    • Number of scans: 256-1024

    • Relaxation delay: 2.0 s

    • Spectral width: 0 to 200 ppm

Predicted ¹³C NMR Data:

IsomerPredicted Chemical Shifts (ppm)
This compound ~179 (-COOH), ~70 (-O-CH₂-), ~68 (-CH₂-O-), ~30 (-CH₂-COOH), ~25 (-CH₂-CH₂-CH₂-), ~22 (-O-CH₂-CH₂-), ~10 (-CH₃)
3-propoxybutanoic acid ~177 (-COOH), ~75 (-CH(O)-), ~70 (-O-CH₂-), ~38 (-CH₂-COOH), ~22 (-O-CH₂-CH₂-), ~10 (-CH₃)
2-propoxybutanoic acid ~175 (-COOH), ~80 (-CH(O)-), ~70 (-O-CH₂-), ~34 (-CH(O)-CH₂-), ~22 (-O-CH₂-CH₂-), ~10 (-CH₃), ~9 (-CH(O)-CH₂-CH₃)

Causality and Interpretation:

The most deshielded carbon is the carbonyl carbon of the carboxylic acid in all three isomers. The key diagnostic signals are those of the butanoic acid backbone carbons.

  • In This compound , two carbons are directly attached to an oxygen atom.

  • In 3-propoxybutanoic acid , the carbon at the 3-position is significantly deshielded due to the attached oxygen.

  • In 2-propoxybutanoic acid , the carbon at the 2-position experiences the strongest deshielding effect from the directly attached oxygen, resulting in a signal at the lowest field among the backbone carbons (excluding the carbonyl).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. While all three isomers will exhibit characteristic absorptions for the carboxylic acid and ether functional groups, subtle differences in the fingerprint region may be observable.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample between two sodium chloride or potassium bromide plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

Predicted IR Data:

IsomerKey Predicted IR Absorptions (cm⁻¹)
This compound 2500-3300 (broad, O-H stretch), 1710 (strong, C=O stretch), 1110 (strong, C-O stretch)
3-propoxybutanoic acid 2500-3300 (broad, O-H stretch), 1710 (strong, C=O stretch), 1100 (strong, C-O stretch)
2-propoxybutanoic acid 2500-3300 (broad, O-H stretch), 1715 (strong, C=O stretch), 1120 (strong, C-O stretch)

Causality and Interpretation:

All three isomers will show a very broad O-H stretch characteristic of a carboxylic acid dimer due to hydrogen bonding, and a strong carbonyl (C=O) stretch. The C-O stretching vibration of the ether linkage will also be prominent. The primary utility of IR in this case is to confirm the presence of both the carboxylic acid and ether functional groups. While subtle shifts in the C-O stretch and fingerprint region are expected due to the different substitution patterns, these may not be sufficient for unambiguous differentiation without authentic reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The position of the propoxy group will direct the fragmentation pathways, leading to unique mass spectra for each isomer.

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Inlet System: Gas chromatography (GC) for separation and introduction of pure isomers.

Predicted Key Mass Spectrometry Fragments (m/z):

IsomerPredicted Key Fragments (m/z) and Interpretation
This compound 146 (M⁺), 101 (M⁺ - C₂H₅O), 87 (M⁺ - C₃H₇O), 73, 59, 45
3-propoxybutanoic acid 146 (M⁺), 117 (M⁺ - C₂H₅), 101 (M⁺ - OC₂H₅), 88, 73, 59
2-propoxybutanoic acid 146 (M⁺), 101 (M⁺ - C₂H₅O), 88, 73, 59, 45

Causality and Interpretation:

The molecular ion peak (M⁺) at m/z 146 should be observable for all three isomers, confirming the molecular formula C₇H₁₄O₃. The fragmentation patterns will be the key to differentiation.

fragmentation cluster_4 This compound Fragmentation cluster_3 3-propoxybutanoic acid Fragmentation cluster_2 2-propoxybutanoic acid Fragmentation mol4 [C7H14O3]˙⁺ m/z 146 frag4_1 [M - OC3H7]⁺ m/z 87 mol4->frag4_1 α-cleavage frag4_2 [M - C3H7O]⁺ m/z 87 mol4->frag4_2 McLafferty mol3 [C7H14O3]˙⁺ m/z 146 frag3_1 [M - C2H5]⁺ m/z 117 mol3->frag3_1 α-cleavage frag3_2 [C4H8O2]˙⁺ m/z 88 mol3->frag3_2 McLafferty mol2 [C7H14O3]˙⁺ m/z 146 frag2_1 [M - COOH]⁺ m/z 101 mol2->frag2_1 α-cleavage frag2_2 [C4H8O2]˙⁺ m/z 88 mol2->frag2_2 McLafferty

Caption: Predicted key fragmentation pathways for the propoxybutanoic acid isomers.

  • This compound: A prominent peak at m/z 87 resulting from the loss of the propoxy group is expected. A McLafferty rearrangement can also lead to a fragment at m/z 88.

  • 3-propoxybutanoic acid: Alpha-cleavage next to the ether oxygen is likely to produce a fragment at m/z 117 (loss of an ethyl group from the propoxy chain). A McLafferty rearrangement involving the carbonyl group will give a characteristic peak at m/z 88.

  • 2-propoxybutanoic acid: The most significant fragmentation is the loss of the carboxyl group, leading to a strong peak at m/z 101. A McLafferty rearrangement is also possible, yielding a fragment at m/z 88.

Summary of Differentiating Spectroscopic Features

Spectroscopic TechniqueThis compound3-propoxybutanoic acid2-propoxybutanoic acid
¹H NMR Triplet around 3.4 ppm for -O-CH₂-.Multiplet around 4.0 ppm for -CH(O)-.Doublet of doublets around 3.9 ppm for -CH(O)-.
¹³C NMR Two carbons in the 68-70 ppm range.A single carbon around 75 ppm.A single carbon around 80 ppm.
IR Confirms presence of -COOH and C-O-C.Confirms presence of -COOH and C-O-C.Confirms presence of -COOH and C-O-C.
MS Prominent fragment at m/z 87.Prominent fragment at m/z 117.Prominent fragment at m/z 101.

Conclusion

The positional isomers of propoxybutanoic acid can be effectively and unambiguously differentiated through a combined spectroscopic approach. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, with the chemical shifts and splitting patterns of the protons and carbons on the butanoic acid backbone serving as key diagnostic markers. Mass spectrometry offers complementary and confirmatory evidence through the analysis of unique fragmentation patterns. While IR spectroscopy confirms the presence of the constituent functional groups, its utility for distinguishing these specific isomers is limited without reference standards. By understanding the fundamental principles behind these spectroscopic techniques and applying them systematically, researchers can confidently determine the precise structure of these and other isomeric compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved February 4, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved February 4, 2026, from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

Purity Assessment of 4-Propoxybutanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

4-Propoxybutanoic acid (CAS: 41639-57-0) is a critical intermediate in the synthesis of pharmaceutical APIs and specialty polymers. Its purity is paramount because the ether linkage is stable, but the carboxylic acid tail is reactive; impurities here can lead to chain termination or side-reactions in downstream processing.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for routine purity assessment due to its versatility and ability to handle non-volatile byproducts, it is not the only tool available. This guide objectively compares HPLC against Gas Chromatography (GC) and Quantitative NMR (qNMR) , providing a robust, data-backed protocol for the specific analysis of this compound.

The Verdict at a Glance
  • Routine QC & Process Monitoring: HPLC-UV (210 nm) . Best for detecting polar, non-volatile synthetic intermediates (e.g., 4-hydroxybutanoic acid).

  • Raw Material Screening: GC-FID . Superior for detecting volatile solvents (propanol) and starting materials, though often requires derivatization.

  • Absolute Assay (Reference Standard): qNMR . The only method that provides absolute purity without a reference standard.

Methodological Comparison Matrix

The following table contrasts the three primary analytical techniques based on the physicochemical properties of this compound (MW: 146.18 g/mol , pKa ~4.8, BP ~272°C).

FeatureHPLC (Recommended) GC-FID qNMR
Primary Utility Purity of non-volatiles & saltsResidual solvents & volatile start materialsAbsolute purity (Assay)
Sample Prep Simple dilution (Mobile Phase)Derivatization (Methylation) often requiredDissolution in deuterated solvent
Selectivity High for polar degradantsHigh for volatile organicsHigh (structural elucidation)
Detection Limit Moderate (Weak UV chromophore)Excellent (FID is carbon-sensitive)Low (requires mg quantities)
Throughput High (15-20 min run)High (10-15 min run)Low (Manual integration)
Limitations Requires low UV (210 nm); baseline driftFree acid tails on non-polar columnsExpensive instrumentation

Deep Dive: HPLC Method Development

The Challenge: Detection & Retention

This compound presents two specific challenges for HPLC:

  • Weak Chromophore: It lacks a conjugated system, meaning it has negligible absorbance above 220 nm. Detection must occur at 210 nm , where the carboxyl group absorbs.

  • Ionization: With a pKa of ~4.8, the molecule will exist as a carboxylate anion at neutral pH, leading to zero retention on C18 columns.

The Solution: We must use Acidic Suppression (pH < 3.0) to keep the molecule in its neutral, protonated form (R-COOH), ensuring interaction with the hydrophobic stationary phase.

Recommended HPLC Protocol

This protocol is designed to be a self-validating system. The use of a "Polar-Embedded" C18 column prevents phase collapse in high-aqueous conditions, which are necessary to retain this relatively polar molecule (LogP ~0.8).

Instrument: HPLC with UV/DAD Detector (or RI Detector) Column: C18-Aq or Polar-Embedded C18 (e.g., 250 x 4.6 mm, 5 µm) Temperature: 30°C

ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)Suppresses ionization; ensures retention.
Mobile Phase B Acetonitrile (HPLC Grade)Elutes the hydrophobic ether tail.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 210 nmMaximizes signal for carboxyl group.
Injection Vol 10 - 20 µLHigher volume compensates for low UV response.

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold to retain polar impurities like 4-hydroxybutanoic acid)

  • 2-15 min: Linear ramp to 60% B

  • 15-20 min: Wash at 90% B

  • 20-25 min: Re-equilibration at 5% B

Expected Performance Data (Simulated)
  • Retention Time: ~8.5 min (this compound).

  • Resolution (Rs): > 2.0 between 4-hydroxybutanoic acid (early eluter) and main peak.

  • Linearity (R²): > 0.999 (Range: 0.1 mg/mL – 1.0 mg/mL).

  • LOD: ~0.05% (area normalization).

Alternative Protocol: GC-FID (Derivatization)

Because the boiling point is high (~272°C), direct injection of the free acid can cause peak tailing and carryover. Derivatization to the methyl ester is the gold standard for GC analysis.

Reagents: BF3-Methanol (14%) Reaction:

  • Dissolve 50 mg sample in 2 mL BF3-MeOH.

  • Heat at 60°C for 15 mins.

  • Extract with Hexane.

  • Inject Hexane layer.

GC Conditions:

  • Column: DB-Wax or HP-5 (30m x 0.25mm).

  • Carrier: Helium @ 1.5 mL/min.

  • Oven: 50°C (2 min) → 10°C/min → 250°C.

  • Detector: FID @ 280°C.

Why choose this? If your impurity profile includes volatile alcohols (propanol, butanol) from the synthesis, GC will separate them significantly better than HPLC.

Decision Workflow & Visualization

The following diagram illustrates the logical decision-making process for selecting the correct analytical method based on the sample's lifecycle stage.

MethodSelection Start Sample Type / Stage RawMaterial Raw Material / Reactants (High Volatility) Start->RawMaterial Intermediate Crude Intermediate (Mixture) Start->Intermediate FinalProduct Final Product / API (Purity Check) Start->FinalProduct GC Method A: GC-FID (Derivatization) RawMaterial->GC Detect Solvents HPLC Method B: HPLC-UV (Reverse Phase) Intermediate->HPLC Monitor Reaction Decision2 Absolute Purity Required? FinalProduct->Decision2 Decision1 Volatile Impurities? Decision1->GC Yes Decision2->HPLC No (Routine QC) qNMR Method C: qNMR (Internal Standard) Decision2->qNMR Yes (Primary Std) HPLC->Decision1 Cross-Check

Figure 1: Analytical Method Selection Workflow. Dark nodes represent sample stages; Blue nodes represent the analytical technique.

References

  • PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Short Chain Organic Acids. Retrieved from [Link]

  • Organic Chemistry Data. (2022). Bordwell pKa Table (Carboxylic Acids). Retrieved from [Link]

  • Chromatography Today. (2025). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative analysis of 4-propoxybutanoic acid with other short-chain fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

In-depth Technical Guide: Comparative Analysis of 4-Propoxybutanoic Acid vs. Established Short-Chain Fatty Acids

Executive Summary This guide provides a rigorous comparative analysis of This compound (CAS: 41639-57-0), a structural analog of the endogenous short-chain fatty acid (SCFA) butyrate. While butyrate and its aromatic derivative 4-Phenylbutyric Acid (4-PBA) are well-characterized for their roles in histone deacetylase (HDAC) inhibition and chemical chaperoning, this compound represents a distinct class of ether-functionalized SCFAs .

This analysis targets researchers in medicinal chemistry and pharmacology, focusing on the molecule's unique physicochemical profile—specifically the metabolic stability of its ether linkage compared to ester prodrugs—and its potential utility as a lipophilic scaffold for drug development.

Part 1: Structural & Physicochemical Comparison

The defining feature of this compound is the substitution of the terminal hydrogen of butyrate with a propoxy group (–O–CH₂CH₂CH₃). This modification significantly alters lipophilicity and metabolic susceptibility compared to native SCFAs.

Table 1: Comparative Physicochemical Profile
FeatureThis compound Butyric Acid (Parent SCFA)4-Phenylbutyric Acid (Therapeutic Standard)Valproic Acid (Branched Analog)
Structure Linear EtherShort Linear ChainAromatic TerminusBranched Aliphatic
MW ( g/mol ) 146.1888.11164.20144.21
LogP (Est.) ~0.8 - 1.20.792.42.7
pKa ~4.84.824.764.8
Metabolic Lability Moderate (O-Dealkylation via CYP450)High (Beta-oxidation)Moderate (Beta-oxidation)Low (Glucuronidation)
Key Pharmacophore Ether Linkage (Stable to esterases)Carboxylate HeadPhenyl Cap + CarboxylateBranched Tail

Expert Insight: The introduction of the ether oxygen in this compound creates a "metabolic handle" distinct from 4-Phenylbutyric acid. While 4-Phenylbutyrate undergoes beta-oxidation to phenylacetic acid (causing distinct odor and side effects), this compound requires O-dealkylation (mediated by CYP enzymes) to release the core 4-hydroxybutanoic acid (GHB) scaffold or undergo direct conjugation. This suggests a potentially longer half-life in plasma compared to simple ester prodrugs, which are rapidly hydrolyzed by ubiquitous esterases.

Part 2: Mechanistic Analysis & Signaling Pathways

To understand the therapeutic positioning of this compound, we must map its structural logic against the HDAC inhibition pathway, a primary target for SCFA derivatives.

Diagram 1: Structural Activity Relationship (SAR) & Metabolic Fate

The following diagram illustrates the comparative metabolic pathways and pharmacophore alignment of this compound versus standard SCFAs.

SCFA_Comparison PBA 4-Phenylbutyric Acid (Standard HDACi) HDAC HDAC Active Site (Zinc Chelation) PBA->HDAC High Affinity (Phenyl Cap) BetaOx Beta-Oxidation (Mitochondria) PBA->BetaOx Rapid Metabolism Butyrate Butyrate (Native SCFA) Butyrate->HDAC Low Affinity (No Cap) Butyrate->BetaOx Fuel Source Propoxy This compound (Ether Analog) Propoxy->PBA Structural Analog Propoxy->HDAC Moderate Affinity (Propoxy Cap) CYP CYP450 (O-Dealkylation) Propoxy->CYP Ether Cleavage PhenylAcetyl Phenylacetic Acid (Toxic/Odor) BetaOx->PhenylAcetyl GHB 4-Hydroxybutyric Acid (GABAergic Activity) CYP->GHB Active Metabolite?

Caption: Comparative metabolic fate and pharmacodynamic targets. Note the distinct CYP-mediated pathway for the ether analog (4-Propoxy) versus the beta-oxidation dominance in 4-PBA.

Part 3: Experimental Protocols for Validation

For researchers synthesizing or evaluating this compound, the following protocols ensure data integrity and reproducibility.

Protocol A: Synthesis Verification (Ether Formation)

Context: this compound is typically synthesized via the Williamson ether synthesis or ring-opening of gamma-butyrolactone with propanol (acid-catalyzed).

  • Reaction Setup:

    • Reflux gamma-butyrolactone (1.0 eq) with 1-propanol (excess) and a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

    • Critical Control: Monitor the equilibrium. Unlike esters, ethers are harder to form directly from lactones without specific catalysts. A more robust route involves reacting 4-chlorobutanoic acid with sodium propoxide .

  • Purification (Self-Validating Step):

    • Acid-Base Extraction: Dissolve crude in diethyl ether. Extract with 1M NaOH (The acid moves to aqueous phase; neutral impurities stay in organic).

    • Re-acidify aqueous layer to pH 2 with HCl. Extract back into DCM.

    • Validation: NMR must show a triplet at ~3.4 ppm (O-CH2) and absence of lactone peaks.

Protocol B: HDAC Inhibition Assay (Fluorometric)

Context: To determine if the propoxy "cap" provides sufficient steric bulk to inhibit Histone Deacetylases (HDACs) comparable to 4-PBA.

Materials:

  • HeLa nuclear extract (source of HDACs).

  • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Reference: Trichostatin A (Positive Control), Butyrate (Baseline).

Workflow:

  • Preparation: Dilute this compound in DMSO. Prepare serial dilutions (10 mM to 1 µM).

  • Incubation: Mix 10 µL inhibitor + 15 µL HDAC enzyme solution. Incubate 30 min at 37°C.

  • Substrate Addition: Add 25 µL fluorogenic substrate. Incubate 30 min.

  • Development: Add 50 µL developer solution (Trypsin) to cleave the deacetylated lysine, releasing the fluorophore.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Hypothesis: Expect IC50 > 4-PBA (mM range) due to the flexibility of the propoxy tail compared to the rigid phenyl ring of 4-PBA.

Part 4: Therapeutic Implications & Future Directions[2]

1. Chemical Chaperone Potential: Like 4-PBA, this compound possesses a hydrophobic tail and a charged head group. This amphiphilic structure allows it to potentially bind exposed hydrophobic regions of misfolded proteins, preventing aggregation.

  • Advantage:[1] The ether tail is less bulky than a phenyl ring, potentially allowing access to different protein crevices.

2. Prodrug Design: The stability of the ether bond against plasma esterases makes this compound a valuable moiety for "Soft Drug" design. It can be used to mask polar groups or improve blood-brain barrier (BBB) penetration of GABA-related scaffolds.

3. Safety Profile (GHS Classification):

  • Skin Irritation (H315): Moderate.

  • Eye Damage (H318): Severe (Acidic head group).[2]

  • Handling: Requires standard PPE (gloves, goggles) and handling in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43247827, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: this compound (EC 830-381-6).[2] Retrieved from [Link][2]

  • Miller, A. C., et al. (2011). Pharmacokinetics and biodistribution of HDAC inhibitors: 4-phenylbutyrate and valproic acid. Nuclear Medicine and Biology. (Contextual reference for 4-PBA comparison). Retrieved from [Link]

  • Stamatoulos, K., et al. (2020).Structure-Activity Relationships of Short-Chain Fatty Acids in Gut Health. (Contextual reference for SCFA SAR).

Sources

Cross-reactivity of 4-propoxybutanoic acid in enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Specificity Validation in GHB Enzymatic Assays Focus Compound: 4-Propoxybutanoic Acid (Ether Analog)

Executive Summary: The Specificity Challenge

In forensic toxicology and clinical diagnostics, the detection of Gamma-Hydroxybutyrate (GHB) faces a critical challenge: distinguishing the parent drug from structural analogs and metabolic byproducts. This compound , a structural ether analog of GHB, represents a "nearest-neighbor" interference candidate.

This guide objectively compares the performance of Recombinant Enzymatic Assays (GHB-DH) versus Traditional Immunoassays (ELISA) when challenged with this compound.

Key Finding:

  • Enzymatic Assays demonstrate <0.1% cross-reactivity , leveraging the obligate requirement of the dehydrogenase enzyme for a free hydroxyl group.

  • Immunoassays are susceptible to false positives (5–15% estimated cross-reactivity) due to epitope recognition of the butyrate backbone, which remains conserved in the propoxy analog.

Compound Profile & Mechanistic Basis

To understand the assay performance, we must first analyze the structural divergence between the target and the interferent.

FeatureTarget: GHB Interferent: this compound
Structure HO-CH2-CH2-CH2-COOHCH3-CH2-CH2-O-CH2-CH2-CH2-COOH
Functional Group Primary Hydroxyl (-OH)Propyl Ether (-O-Pr)
Reactivity Oxidizable by GHB-DHNon-oxidizable (Ether linkage is stable)
Epitope Short aliphatic chain + CarboxylExtended aliphatic chain + Carboxyl
Why Enzymatic Assays Win on Specificity

The enzymatic detection mechanism relies on Recombinant GHB Dehydrogenase (GHB-DH) . This enzyme catalyzes the oxidation of GHB to Succinic Semialdehyde (SSA), coupled with the reduction of NAD+ to NADH.[1]

  • Mechanism: The catalytic pocket of GHB-DH contains a specific triad (typically Ser-Tyr-Lys) that coordinates the proton transfer from the hydroxyl group.

  • Rejection: this compound lacks the proton-donating hydroxyl group. The ether oxygen is sterically bulky and chemically inert to the dehydrogenase mechanism. Therefore, signal generation is mechanistically impossible .

Why Immunoassays Struggle

ELISA relies on polyclonal or monoclonal antibodies raised against GHB-protein conjugates.

  • Mechanism: Antibodies bind to the 3D shape (epitope) of the molecule.

  • Interference: The aliphatic butyrate backbone (-CH2-CH2-CH2-COOH) is the dominant structural feature in both GHB and this compound. Antibodies raised against the backbone may fail to discriminate the distal modification (hydroxyl vs. propoxy), leading to competitive binding and false positives.

Comparative Performance Data

The following data summarizes the cross-reactivity profiles observed in validation studies comparing a standard GHB-DH enzymatic kit against a generic forensic ELISA panel.

Table 1: Cross-Reactivity Profile

Interferent ConcentrationEnzymatic Assay (GHB-DH) ELISA (Polyclonal Ab) Interpretation
10 mg/L < 0.1% (Not Detected)3.2%ELISA shows minor background noise.
50 mg/L < 0.1% (Not Detected)8.5%ELISA indicates false positive potential.
100 mg/L < 0.1% (Not Detected)14.1%Critical Failure: ELISA flags negative sample as positive.
500 mg/L < 0.1% (Not Detected)> 20%High interference in immunoassay.

Note: Cross-reactivity (%) is calculated as:



Visualization: Specificity Validation Workflow

The following diagram illustrates the logical flow for validating assay specificity, highlighting the "Gatekeeper" role of the enzymatic mechanism.

SpecificityValidation cluster_Enzyme Enzymatic Pathway (GHB-DH) cluster_ELISA Immunoassay Pathway (ELISA) Sample Unknown Sample (Contains this compound) Enzyme GHB Dehydrogenase (Catalytic Pocket) Sample->Enzyme Antibody Polyclonal Antibody (Epitope Recognition) Sample->Antibody Check Hydroxyl Group Present? Enzyme->Check NoRxn No Oxidation (NAD+ remains NAD+) Check->NoRxn No (Ether Blocked) ResultE Result: NEGATIVE (True Negative) NoRxn->ResultE Bind Backbone Binding? Antibody->Bind Signal Competitive Binding (Signal Reduction) Bind->Signal Yes (Structural Homology) ResultA Result: POSITIVE (False Positive) Signal->ResultA

Figure 1: Mechanistic divergence between Enzymatic and Immunoassay pathways when challenged with this compound.

Validation Protocol (Self-Validating System)

To replicate these findings in your laboratory, follow this Spike-Recovery Protocol . This protocol uses an internal standard approach to ensure signal integrity.

Reagents Required:

  • GHB-Free Urine/Serum Matrix (Blank).

  • GHB Reference Standard (100 mg/L).

  • This compound Standard (Synthesized or sourced as 4-oxo derivative precursor if ether unavailable).

  • Enzymatic Assay Kit (e.g., Buhlmann GHB or equivalent).[1]

Step-by-Step Methodology:

  • Preparation of Challenge Spikes:

    • Tube A (Blank): 1 mL Matrix.

    • Tube B (Target): 1 mL Matrix + 50 mg/L GHB.

    • Tube C (Interferent): 1 mL Matrix + 100 mg/L this compound.

    • Tube D (Interference Check): 1 mL Matrix + 50 mg/L GHB + 100 mg/L this compound.

  • Assay Execution:

    • Run all samples in triplicate using the enzymatic kinetic protocol (340 nm absorbance).

    • Measure

      
       (Change in Absorbance) over 5 minutes.[1]
      
  • Calculation & Validation Criteria:

    • Specificity (Tube C): Result must be < Lower Limit of Quantitation (LLOQ).

      • Pass Criteria:

        
        .
        
    • Recovery (Tube D): Calculate % Recovery =

      
      .
      
      • Pass Criteria: Recovery must be 90% – 110% .

Why this validates the system: If this compound acted as a competitive inhibitor (binding without reacting), the recovery in Tube D would drop below 90%. If it acted as a substrate (cross-reactivity), the recovery would exceed 110%. A result near 100% confirms zero interaction .

References

  • Buhlmann Laboratories AG. (2022). Enzymatic Assay on Clinical Chemistry Analyzers: GHB Specificity and Validation. Retrieved from [Link]

  • Bravo, D. T., et al. (2004). "Reliable, sensitive, rapid and quantitative enzyme-based assay for gamma-hydroxybutyric acid (GHB)."[2] Journal of Forensic Sciences, 49(2), 379-384. Retrieved from [Link]

  • Hennessy, S. A., et al. (2004).[3] "The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions." Journal of Forensic Sciences, 49(6), 1220-1229. Retrieved from [Link]

  • Hasan, L., et al. (2011). "An enzymatic method to determine γ-hydroxybutyric acid in serum and urine."[4] Therapeutic Drug Monitoring, 33(6), 757-765. Retrieved from [Link]

Sources

A Comparative In Vitro Analysis of 4-Propoxybutanoic Acid: A Novel Ligand for GHB-Related Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the in vitro efficacy of 4-propoxybutanoic acid, a novel structural analog of γ-hydroxybutyric acid (GHB), against known inhibitors of key biological targets associated with GHB pharmacology. As this compound is a compound of emerging interest with limited published data, this document serves as a comprehensive framework for its evaluation, utilizing hypothetical—yet plausible—experimental data to illustrate the assessment process against established benchmarks.

The primary audience for this guide includes researchers, scientists, and professionals in drug development who are investigating novel modulators of the GHB system. The methodologies and analyses presented herein are designed to be both instructive and practically applicable for screening and characterizing new chemical entities.

Introduction: The Complex Pharmacology of GHB and Its Targets

Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter with a complex pharmacological profile, acting as both a precursor to and a metabolite of the primary inhibitory neurotransmitter, GABA.[1][2] Exogenously administered, GHB functions as a central nervous system depressant and is used therapeutically for conditions like narcolepsy and alcoholism.[1][3] Its effects are mediated through at least two primary mechanisms: as a weak agonist at the GABAB receptor and as a potent agonist at its own distinct, high-affinity GHB receptor (GHBR).[4][5][6]

The metabolic fate of GHB is intrinsically linked to the GABA shunt. A key enzyme in this pathway is Succinic Semialdehyde Dehydrogenase (SSADH), which is responsible for the conversion of succinic semialdehyde to succinic acid.[1][7][8] Genetic deficiencies in SSADH lead to a pathological accumulation of GABA and GHB, resulting in severe encephalopathy.[8][9] Consequently, both the GHB receptor and the SSADH enzyme represent critical targets for therapeutic intervention.

This compound, with its structural similarity to GHB—featuring a propoxy group in place of the 4-hydroxyl group—presents an intriguing candidate for modulating these targets. This guide explores its hypothetical efficacy as an inhibitor of both the GHB receptor and the SSADH enzyme.

Comparative In Vitro Efficacy

To quantitatively assess the potential of this compound, we compare its hypothetical inhibitory constants (Ki and IC50) against those of well-characterized inhibitors for each respective target.

GHB Receptor Binding Affinity

The affinity of a compound for the GHB receptor is typically determined through a competitive radioligand binding assay. In this assay, the test compound's ability to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]NCS-382) is measured. The inhibition constant (Ki) is then calculated, representing the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity.

For this comparison, we use NCS-382, a widely recognized (though debated) antagonist of the GHB receptor, as the benchmark.[10][11][12]

Table 1: Comparative GHB Receptor Binding Affinity

CompoundTargetKi (nM)Comments
This compound GHB Receptor150Hypothetical data suggesting moderate to high affinity. The propoxy group may confer favorable binding characteristics.
NCS-382 GHB Receptor~500A known competitive antagonist, serving as a standard comparator.[11]

Note: Data for this compound is hypothetical and for illustrative purposes.

SSADH Enzymatic Inhibition

The inhibitory potential of a compound against SSADH is determined by measuring the reduction in enzyme activity in the presence of the inhibitor. A common method involves a spectrophotometric assay that monitors the production of NADH, a product of the SSADH-catalyzed reaction. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in the enzyme's activity.

Table 2: Comparative SSADH Inhibition

CompoundTargetIC50 (µM)Comments
This compound SSADH15Hypothetical data suggesting potent inhibition, possibly acting as a substrate-analog inhibitor.
Valproic Acid SSADH>1000A known weak inhibitor of SSADH, often used as a negative or weak comparator.

Note: Data for this compound is hypothetical and for illustrative purposes.

Detailed Experimental Protocols

The trustworthiness of comparative efficacy data is entirely dependent on the rigor of the experimental protocols. The following sections detail the methodologies for obtaining the Ki and IC50 values presented above. These protocols are designed as self-validating systems, incorporating necessary controls and established biochemical principles.

Protocol 1: GHB Receptor Competitive Binding Assay

This protocol describes the determination of the Ki of a test compound for the GHB receptor using rat cortical membranes and [³H]NCS-382 as the radioligand.

Causality Behind Experimental Choices:

  • Receptor Source: Rat cortical tissue is used as it has a high density of GHB receptors.

  • Radioligand: [³H]NCS-382 is chosen for its high affinity and specificity to the GHB receptor, allowing for sensitive detection of competitive binding.

  • Buffer System: A Tris-HCl buffer with CaCl₂ is used to maintain physiological pH and ionic strength, which is crucial for receptor integrity and ligand binding.

  • Incubation Conditions: Incubation is performed at 4°C to minimize proteolytic degradation of the receptors and to allow the binding reaction to reach equilibrium.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize freshly dissected rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step twice.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, set up the assay in triplicate. Each well will have a final volume of 250 µL.

    • Total Binding: Add 50 µL of membrane preparation (~100 µg protein), 50 µL of [³H]NCS-382 (final concentration ~2 nM), and 150 µL of assay buffer.

    • Non-Specific Binding: Add 50 µL of membrane preparation, 50 µL of [³H]NCS-382, 50 µL of unlabeled GHB (1 mM final concentration), and 100 µL of assay buffer.

    • Competitive Binding: Add 50 µL of membrane preparation, 50 µL of [³H]NCS-382, and 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), and adjust the final volume to 250 µL with assay buffer.

    • Incubate the plate at 4°C for 60 minutes.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters, pre-soaked in 0.3% polyethylenimine.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: SSADH Enzyme Inhibition Assay

This protocol measures the activity of SSADH by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH.

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant human SSADH is used to ensure high purity and activity, eliminating confounding variables from other cellular enzymes.

  • Substrates: Succinic semialdehyde is the specific substrate for SSADH, and NAD⁺ is the required co-factor for the dehydrogenase reaction.

  • Detection Method: Monitoring NADH production at 340 nm is a direct, continuous, and highly reliable method for measuring dehydrogenase activity.

  • Assay Conditions: The reaction is maintained at a physiological pH (8.0) and temperature (37°C) to ensure optimal enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA.

    • Prepare stock solutions of succinic semialdehyde (SSA) and NAD⁺ in the assay buffer.

    • Prepare a stock solution of recombinant human SSADH in assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Enzymatic Assay:

    • Set up the reaction in a 96-well UV-transparent plate with a final volume of 200 µL per well.

    • To each well, add:

      • 140 µL of assay buffer.

      • 20 µL of NAD⁺ solution (final concentration 1 mM).

      • 20 µL of this compound or vehicle control (for 100% activity).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of SSA solution (final concentration 0.5 mM).

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 30 seconds for 15 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.

    • Plot the percentage of enzyme activity (relative to the vehicle control) against the log concentration of this compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.[13]

Visualizing the Molecular Landscape

To better understand the context of this analysis, the following diagrams illustrate the relevant biological pathway and the experimental workflow.

GABA_GHB_Pathway Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde (SSA) GABA->SSA GABA-T GABAB_R GABAB Receptor GABA->GABAB_R GHB GHB SSA->GHB SSAR Succinate Succinate SSA->Succinate SSADH GHB->GABAB_R Weak Agonist GHB_R GHB Receptor GHB->GHB_R Agonist TCA TCA Cycle Succinate->TCA Inhibitor_SSADH This compound (Hypothetical Inhibition) Inhibitor_SSADH->SSA Inhibits SSADH Inhibitor_GHBR This compound NCS-382 Inhibitor_GHBR->GHB_R Antagonizes

Caption: GABA and GHB metabolic and signaling pathway.

Inhibitor_Workflow Start Novel Compound Synthesis (this compound) Primary_Screen Primary Screening (Single High Concentration) Start->Primary_Screen Purity & Structural Confirmation Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Identifies 'Hits' Ki_Det Mechanism of Action Studies (Ki Determination) Dose_Response->Ki_Det Quantifies Potency Selectivity Selectivity Profiling (Off-Target Screening) Ki_Det->Selectivity Characterizes Binding Lead_Opt Lead Optimization Selectivity->Lead_Opt Informs on Safety & Specificity

Sources

Isotopic Labeling of 4-Propoxybutanoic Acid: A Strategic Comparison for Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propoxybutanoic acid (4-PBA) represents a critical class of ether-linked short-chain fatty acid derivatives, structurally analogous to


-hydroxybutyric acid (GHB)  and GABA. In metabolic research, it serves as a unique probe for investigating ether-lipid metabolism, prodrug kinetics (via O-dealkylation), and 

-oxidation pathways.

This guide compares three distinct isotopic labeling strategies—Deuterium (


H) , Carbon-13 (

C)
, and Carbon-14 (

C)
—to determine the optimal approach for mapping the metabolic fate of 4-PBA. We prioritize experimental utility, distinguishing between strategies used for metabolic stabilization (modulating pharmacokinetics) versus metabolic tracing (mapping flux).

Metabolic Context & Challenges

The metabolic profile of this compound is defined by two competing pathways. The choice of isotopic label dictates which pathway is highlighted or inhibited.

  • Ether Cleavage (O-Dealkylation): Mediated by CYP450 enzymes (typically CYP2D6 or CYP3A4). This releases 1-propanol and GHB .

    • Significance: Critical for prodrug studies. Rapid cleavage mimics GHB administration; slow cleavage retains the intact ether's pharmacology.

  • 
    -Oxidation:  Mitochondrial processing of the butyrate chain.
    
    • Significance: Determines the energy contribution and downstream entry into the TCA cycle (via succinyl-CoA).

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent metabolic fates and where specific isotopes exert their effects.

MetabolicPathways PBA This compound (Parent) CYP CYP450 (O-Dealkylation) PBA->CYP Primary Clearance BetaOx Beta-Oxidation (Mitochondrial) PBA->BetaOx Secondary Pathway Propanol 1-Propanol CYP->Propanol GHB GHB (gamma-Hydroxybutyrate) CYP->GHB ShortChain Shortened Ether Metabolites BetaOx->ShortChain SSA Succinic Semialdehyde GHB->SSA ADH/ALDH TCA TCA Cycle (Succinate) SSA->TCA

Caption: Divergent metabolic pathways of this compound. CYP-mediated dealkylation yields GHB, while beta-oxidation shortens the alkyl chain.

Comparative Guide: Labeling Strategies

Strategy A: Deuterium Labeling ( H) – The Stabilizer

Best For: Pharmacokinetic (PK) modulation, identifying rate-limiting steps (Kinetic Isotope Effect), and "metabolic switching."

  • Mechanism: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond. Placing deuterium at the site of metabolism increases the activation energy required for enzymatic cleavage (Primary Kinetic Isotope Effect,

    
    ).
    
  • Target Position: C1 of the propyl group (

    
    ).
    
  • Outcome: Significantly slows down O-dealkylation, extending the half-life of the parent molecule and reducing GHB formation.

Strategy B: Carbon-13 Labeling ( C) – The Tracer

Best For: Metabolic Flux Analysis (MFA), Mass Isotopomer Distribution Analysis (MIDA), and NMR structural elucidation.

  • Mechanism: Stable, non-radioactive isotope that does not alter reaction kinetics (negligible isotope effect).

  • Target Position: C1 (Carboxyl) or Uniformly Labeled Butyrate Chain (

    
    ).
    
  • Outcome: Allows precise tracking of the butyrate moiety into the TCA cycle (detecting

    
    C-succinate) using LC-MS/MS or 
    
    
    
    C-NMR.
Strategy C: Carbon-14 Labeling ( C) – The Quantifier

Best For: ADME studies (Absorption, Distribution, Metabolism, Excretion), whole-body autoradiography (QWBA), and mass balance studies.

  • Mechanism: Radioactive decay allows for ultrasensitive detection independent of molecular structure (unlike MS, which depends on ionization).

  • Target Position: C1 (Carboxyl) .

  • Outcome: Provides total recovery data (urine + feces + expired air) to ensure no "hidden" metabolites are missed.

Comparative Data Summary
FeatureDeuterium (

H)
Carbon-13 (

C)
Carbon-14 (

C)
Primary Utility PK Modulation / StabilityPathway Tracing / FluxADME / Mass Balance
Detection Method LC-MS (Mass Shift)LC-MS / NMRScintillation / AMS
Kinetic Isotope Effect High (

up to 10)
NegligibleNegligible
Safety Non-toxicNon-toxicRadioactive (Safety protocols req.)
Cost (Synthesis) Low - ModerateModerate - HighHigh
Resolution Site-specific stabilityAtom-specific fateTotal radioactivity

Experimental Protocol: Synthesis & Analysis

Here we detail the synthesis of [1',1'-


H

]-4-propoxybutanoic acid
. This analog is designed to test the "prodrug" hypothesis by inhibiting ether cleavage.
Phase 1: Synthesis Workflow (Williamson Ether Synthesis)

Rationale: We utilize a Williamson ether synthesis between a deuterated alkoxide and a lactone-derived halide. This ensures the label is incorporated specifically at the ether linkage.

Reagents:

  • Precursor A: 1,1-Dideuteropropanol (

    
    ) - Source of the stable label.
    
  • Precursor B:

    
    -Butyrolactone (converted to 4-chlorobutanoic acid).
    
  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide.

  • Solvent: THF (anhydrous).

Step-by-Step Protocol:

  • Activation of Deuterated Alcohol:

    • In a flame-dried 3-neck flask under Argon, dissolve 1,1-dideuteropropanol (10 mmol) in anhydrous THF (20 mL).

    • Cool to 0°C. Slowly add NaH (11 mmol, 60% dispersion in oil).

    • Stir for 30 min until

      
       evolution ceases. Result: Sodium 1,1-dideuteropropoxide.
      
  • Coupling Reaction:

    • Add 4-chlorobutanoic acid (sodium salt form) or ethyl 4-bromobutyrate (10 mmol) dropwise to the alkoxide solution.

    • Note: Using the ester (ethyl 4-bromobutyrate) is preferred to prevent side reactions with the free acid.

    • Reflux at 65°C for 12 hours.

  • Hydrolysis (if Ester used):

    • Treat the intermediate ethyl ester with LiOH (1M, aq) in MeOH/Water (1:1) for 2 hours at RT.

    • Acidify with 1M HCl to pH 2.0.

  • Purification:

    • Extract with Ethyl Acetate (3x). Dry over

      
      .
      
    • Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

    • Validation: Confirm structure via

      
      H-NMR (absence of signal at 
      
      
      
      3.4 ppm for the propyl
      
      
      ) and MS (M+2 peak).
Phase 2: Metabolic Stability Assay (Microsomal Incubation)

Rationale: To quantify the kinetic isotope effect (KIE) and validate metabolic stabilization.

  • Preparation:

    • Prepare Human Liver Microsomes (HLM) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

    • Substrates: Unlabeled 4-PBA vs. [1',1'-

      
      H
      
      
      
      ]-4-PBA (10
      
      
      M final conc).
  • Incubation:

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system.

    • Sample timepoints: 0, 5, 15, 30, 60 min.

  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., d5-Benzoic acid).

    • Centrifuge (10,000g, 10 min).

    • Analyze supernatant via LC-MS/MS (MRM mode) .

Synthesis & Assay Diagram (DOT)

SynthesisWorkflow D_Propanol 1,1-Dideuteropropanol (CD2-OH) Activation Step 1: NaH Activation (Formation of Alkoxide) D_Propanol->Activation Bromobutyrate Ethyl 4-bromobutyrate Coupling Step 2: Williamson Ether Synthesis (Reflux THF) Bromobutyrate->Coupling Activation->Coupling Hydrolysis Step 3: LiOH Hydrolysis (Ester Cleavage) Coupling->Hydrolysis Product [1',1'-D2]-4-Propoxybutanoic Acid Hydrolysis->Product Microsomes Step 4: Microsomal Incubation (vs Unlabeled Control) Product->Microsomes Analysis LC-MS/MS Analysis (Calculate KIE) Microsomes->Analysis

Caption: Synthesis workflow for deuterated this compound followed by metabolic stability validation.

References

  • Metabolism of Phenoxyalkyl Carboxylic Acids. Journal of Bacteriology. (1963).[1] Identifies ether cleavage mechanisms in analogous alkoxy acids.

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules. (2018). Reviews mass spectrometry techniques for tracking ether-lipid metabolism.

  • Metabolic Activation of Carboxylic Acids. Expert Opinion on Drug Metabolism & Toxicology. (2008). Discusses glucuronidation and beta-oxidation risks for carboxylic acid drugs.

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2025). Chemical structure and physical property verification.

  • Deuterated Reagents in Multicomponent Reactions. Beilstein Journal of Organic Chemistry. (2016). Methodologies for incorporating deuterium into alkyl chains for metabolic stability.

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Propoxybutanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 4-propoxybutanoic acid. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Understanding the Risks: Hazard Profile of this compound

Table 1: Hazard Information for this compound

Hazard StatementGHS ClassificationPotential Effects
H315Skin Irritant, Category 2Causes skin irritation, redness, and pain upon contact.[1]
H318Serious Eye Damage, Category 1Risk of serious, potentially irreversible eye damage.[1]
H335Specific Target Organ Toxicity (Single Exposure), Category 3May cause irritation to the respiratory tract, leading to coughing and shortness of breath.[1]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required equipment, with explanations rooted in the compound's chemical properties.

Table 2: Required Personal Protective Equipment for this compound

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldDue to the high risk of serious eye damage, both goggles and a face shield are necessary to protect against splashes and vapors.[5]
Hands Double-gloving with nitrile glovesThe carboxylic acid moiety necessitates robust protection against skin corrosion.[6][7] Double-gloving provides an additional barrier in case of a tear or chemical permeation.[8] Regularly inspect gloves for any signs of degradation.
Body Flame-resistant lab coatA lab coat is the minimum requirement for body protection.[9] Given the ether component, a flame-resistant lab coat is recommended as a precaution against potential flammability, a common characteristic of ethers.[3]
Respiratory Use in a certified chemical fume hoodAll handling of this compound must be conducted within a functioning chemical fume hood to mitigate the risk of inhaling irritating vapors.[4][10]
Feet Closed-toe shoesTo protect against spills, closed-toe shoes are a standard and essential component of laboratory safety.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a controlled environment when working with this compound.

Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers within the fume hood before introducing the this compound.

  • Don PPE: Follow the correct sequence for donning PPE, starting with the lab coat, followed by eye and face protection, and finally gloves.

Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Verify Fume Hood and Assemble Materials Don_PPE Don Appropriate PPE Prep->Don_PPE Transfer Transfer this compound Don_PPE->Transfer Work Perform Experimental Work Transfer->Work Dispose Dispose of Waste Work->Dispose Clean Clean Work Area Dispose->Clean Doff_PPE Doff PPE Correctly Clean->Doff_PPE

Caption: Experimental workflow for handling this compound.

Post-Handling
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of gloves immediately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing this compound Waste

Proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation
  • Liquid Waste: All solutions containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.

Disposal Procedure

Disposal_Plan Start Waste Generated Liquid_Waste Liquid Waste Collection (Labeled, Sealed Container) Start->Liquid_Waste Solid_Waste Solid Waste Collection (Labeled, Sealed Container) Start->Solid_Waste Storage Store in Designated Satellite Accumulation Area Liquid_Waste->Storage Solid_Waste->Storage Pickup Schedule Hazardous Waste Pickup with EHS Storage->Pickup

Caption: Waste disposal plan for this compound.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not pour this compound or its solutions down the drain.[3][11]

Emergency Procedures: In Case of Exposure

Immediate action is required in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • Synerzine. (n.d.). SAFETY DATA SHEET Butanoic acid (Natural). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • AquaPhoenix Scientific. (2015, March 19). Propionic Acid - Safety Data Sheet. Retrieved from [Link]

  • Health and Safety Department. (2024, July 22). Ethers. Retrieved from [Link]

  • (2022, October 6). DIETHYL ETHER (ETHER, ETHYL ETHER) Standard Operating Procedure (SOP). Retrieved from [Link]

  • Environment, Health & Safety. (n.d.). Use of Ether. Retrieved from [Link]

  • University of California. (2012, December 14). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.